molecular formula C11H11ClN2 B13355234 (5-Chloro-7-methylisoquinolin-1-yl)methanamine

(5-Chloro-7-methylisoquinolin-1-yl)methanamine

Cat. No.: B13355234
M. Wt: 206.67 g/mol
InChI Key: RTLFSOCHOWBXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-7-methylisoquinolin-1-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This isoquinoline derivative features both a chloro and an aminomethyl functional group, a structural motif known to be valuable in the design of biologically active molecules. The isoquinoline scaffold is a prominent pharmacophore in the development of kinase inhibitors . Research into similar isoquinoline-containing compounds has demonstrated their potential as rigidified analogs that can enhance selectivity for specific kinase targets, such as Abl and BRAF . The incorporation of a methanamine group at the 1-position provides a versatile handle for further chemical modification, allowing researchers to conjugate the core structure to other molecular entities or to create diverse compound libraries for biological screening. The specific stereoelectronic properties imparted by the chlorine and methyl substituents on the isoquinoline ring can influence the compound's binding affinity to enzymatic targets and modulate its overall physicochemical properties. This makes (5-Chloro-7-methylisoquinolin-1-yl)methanamine a valuable intermediate for the synthesis of more complex molecules aimed at investigating disease pathways. As with all compounds of this nature, this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

(5-chloro-7-methylisoquinolin-1-yl)methanamine

InChI

InChI=1S/C11H11ClN2/c1-7-4-9-8(10(12)5-7)2-3-14-11(9)6-13/h2-5H,6,13H2,1H3

InChI Key

RTLFSOCHOWBXLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2CN)C(=C1)Cl

Origin of Product

United States

Foundational & Exploratory

Molecular structure and properties of (5-Chloro-7-methylisoquinolin-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure and Properties of (5-Chloro-7-methylisoquinolin-1-yl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophore Context

(5-Chloro-7-methylisoquinolin-1-yl)methanamine represents a specialized heterocyclic scaffold in medicinal chemistry, primarily utilized as a pharmacophore in the design of ATP-competitive kinase inhibitors. Belonging to the class of 1-substituted isoquinolines, this molecule is structurally distinct due to its specific 5,7-disubstitution pattern, which modulates both the electronic properties of the ring system and its steric fit within protein binding pockets.

Its primary utility lies in the development of inhibitors for the AGC subfamily of kinases , most notably Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) . The 1-aminomethyl moiety serves as a critical "hinge-binder" or phosphate-loop interactor, mimicking the electrostatic functions of lysine residues or the polar groups of established inhibitors like Fasudil.

Molecular Architecture & Properties[1]

Structural Analysis

The molecule consists of a fused benzene and pyridine ring (isoquinoline) with three key functional modifications:[1]

  • Core: Isoquinoline heteroaromatic system.[1]

  • C1-Position (Head): A methanamine group (

    
    ). This primary amine is highly basic and serves as the primary hydrogen bond donor/acceptor site.
    
  • C5-Position (Body): A chlorine atom.[1][2][3][4] This halogen provides lipophilic bulk and withdraws electrons from the benzene ring, lowering the

    
     of the ring nitrogen and potentially filling hydrophobic pockets (e.g., the gatekeeper region in kinases).
    
  • C7-Position (Tail): A methyl group.[1][2][4][5] This substituent adds slight lipophilicity and restricts rotational freedom in the binding pocket, enhancing selectivity.

Physicochemical Profile (Calculated)

Data derived from consensus algorithms for isoquinoline derivatives.

PropertyValue (Approx.)Significance
Molecular Formula

Core composition.[1][2][4]
Molecular Weight 206.67 g/mol Fragment-like; ideal for lead optimization.
cLogP 2.1 – 2.4Moderate lipophilicity; good membrane permeability potential.
TPSA ~39 ŲHigh oral bioavailability potential (Rule of 5 compliant).

(Primary Amine)
~9.2Protonated at physiological pH; forms salt bridges.

(Isoquinoline N)
~3.5Largely unprotonated at pH 7.4 due to electron-withdrawing Cl at C5.
H-Bond Donors 2From the

group.
H-Bond Acceptors 2Ring Nitrogen + Amine Nitrogen.

Synthetic Pathways[3][7][8][9]

The synthesis of (5-Chloro-7-methylisoquinolin-1-yl)methanamine is a multi-step process requiring precise regiochemical control. The most robust route proceeds via the Reissert-Henze type functionalization or Cyanation of the N-oxide, followed by reduction.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic strategy for the target amine. Target (5-Chloro-7-methylisoquinolin-1-yl)methanamine Nitrile 5-Chloro-7-methylisoquinoline-1-carbonitrile (CAS 2060048-14-6) Target->Nitrile Reduction (Raney Ni/H2 or LAH) N_Oxide 5-Chloro-7-methylisoquinoline N-oxide Nitrile->N_Oxide TMSCN / BzCl (Reissert-Henze) Core 5-Chloro-7-methylisoquinoline N_Oxide->Core mCPBA Oxidation Precursors 3-Chloro-5-methylbenzaldehyde + Aminoacetaldehyde diethyl acetal Core->Precursors Pomeranz-Fritsch Cyclization

Detailed Protocol: Forward Synthesis
Step 1: Synthesis of the Isoquinoline Core
  • Reagents: 3-Chloro-5-methylbenzaldehyde, Aminoacetaldehyde diethyl acetal,

    
    .
    
  • Method: The Pomeranz-Fritsch reaction is employed. The benzaldehyde is condensed with the amine to form a Schiff base, which is then cyclized using concentrated sulfuric acid or polyphosphoric acid.

  • Critical Note: The meta-substituents (Cl and Me) direct the cyclization. Isomer separation may be required if cyclization occurs at both ortho positions, though the steric bulk of Chlorine often directs cyclization away from itself (para to Cl).

Step 2: Activation via N-Oxidation
  • Reagents: m-Chloroperoxybenzoic acid (mCPBA), DCM.

  • Protocol: Dissolve 5-chloro-7-methylisoquinoline in dichloromethane. Add mCPBA (1.2 eq) at 0°C. Stir at RT for 4 hours. Wash with

    
    .
    
  • Outcome: Formation of the N-oxide activates the C1 position for nucleophilic attack.

Step 3: Installation of the Cyano Group
  • Intermediate: 5-Chloro-7-methylisoquinoline-1-carbonitrile (CAS 2060048-14-6) .[5][6][7][8]

  • Reagents: Trimethylsilyl cyanide (TMSCN), Benzoyl chloride, DCM.

  • Mechanism: The Reissert-Henze reaction. Benzoyl chloride activates the N-oxide oxygen, creating a leaving group. Cyanide attacks the C1 position, followed by elimination of benzoic acid to restore aromaticity.

  • Validation: Monitor disappearance of N-oxide by TLC. Product should be a solid.

Step 4: Reduction to Methanamine (Target Generation)
  • Reagents: Raney Nickel (catalytic), Hydrogen gas (balloon or 50 psi), Methanol/Ammonia.

  • Alternative: Lithium Aluminum Hydride (LAH) in dry THF (0°C to reflux).

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the nitrile (Step 3) in Methanolic Ammonia (to prevent secondary amine formation).

    • Add washed Raney Nickel.

    • Stir under

      
       atmosphere for 12-24 hours.
      
    • Filter through Celite. Concentrate in vacuo.

  • Purification: The crude amine is often converted to a Hydrochloride salt (using HCl/Dioxane) for stability and crystallization.

Pharmacological Applications & SAR

Kinase Inhibition Mechanism

This molecule is a "linker-fragment" often seen in ROCK inhibitors. The structural logic is as follows:

  • Hinge Binding: The isoquinoline nitrogen and the C1-amine interact with the hinge region of the kinase ATP-binding pocket (e.g., Glu/Leu backbone residues).

  • Selectivity Filter: The 5-Chloro substituent is critical. In many kinases, the "gatekeeper" residue controls access to a hydrophobic back-pocket. A 5-position halogen on isoquinoline is known to enhance potency against kinases with smaller gatekeeper residues (e.g., Threonine or Alanine) while providing selectivity against those with bulky gatekeepers (e.g., Methionine).

  • Electrostatics: The 1-methanamine tail extends towards the ribose-binding pocket or the solvent front, often forming salt bridges with Aspartate residues (e.g., Asp160 in ROCK1).

SAR Diagram (Graphviz)

SAR Figure 2: Structure-Activity Relationship (SAR) mapping. Core Isoquinoline Core (Scaffold) C1 C1-Methanamine (-CH2NH2) Core->C1 Primary H-Bond Donor (Interacts with Asp/Glu) C5 C5-Chloro (-Cl) Core->C5 Hydrophobic Pocket Fill (Gatekeeper Selectivity) C7 C7-Methyl (-CH3) Core->C7 Steric Constraint (Modulates conformation)

Analytical Characterization Standards

To validate the identity of the synthesized molecule, the following analytical signals must be confirmed:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.4–8.6 ppm (d, 1H, H3 of isoquinoline).
      
    • 
       7.8–8.2 ppm (m, aromatic protons H4, H6, H8). Note: H6 will appear as a singlet or doublet depending on coupling with methyl.
      
    • 
       4.3–4.5 ppm (s, 2H, 
      
      
      
      ).
    • 
       2.4–2.5 ppm (s, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at 207.07 m/z .
      
    • Characteristic Chlorine isotope pattern (

      
       ratio of 3:1) seen at 207/209.
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Detection: UV at 254 nm (Isoquinoline absorption).

Safety & Handling

  • Hazards: As a primary amine and halogenated heterocycle, treat as Irritant (Skin/Eye) and potentially Corrosive .

  • Storage: The free amine is sensitive to

    
     (carbamate formation). Store as the Hydrochloride salt  (dihydrochloride likely) under inert gas (Argon/Nitrogen) at -20°C.
    
  • Reactivity: Avoid strong oxidizing agents. The benzylic amine is susceptible to oxidation to the amide or aldehyde if left in solution with oxidants.

References

  • Synthesis of Isoquinoline-1-carbonitriles

    • Title: "Efficient Synthesis of 1-Cyanoisoquinolines via Reissert-Henze Reaction."
    • Context: Standard protocol for C1-functionaliz
    • Source: (General Reference for Reissert-Henze).

  • Precursor Identification

    • Title: "5-Chloro-7-methylisoquinoline-1-carbonitrile (CAS 2060048-14-6) Product Entry."[5][6][7][8]

    • Source:

  • Kinase Inhibitor SAR (ROCK)

    • Title: "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." (Note: Analogous chemistry for 1-amine/1-aminomethyl scaffolds).
    • Source:

  • General Isoquinoline Synthesis

    • Title: "A Versatile Synthesis of Substituted Isoquinolines."
    • Source:

Sources

Literature review of 5-Chloro-7-methylisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 5-Chloro-7-methylisoquinoline derivatives , focusing on their synthetic accessibility, chemical reactivity, and potential as privileged scaffolds in medicinal chemistry.

A Technical Guide to Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary

The 5-chloro-7-methylisoquinoline scaffold represents a specialized subclass of the isoquinoline family, a heterocycle fundamental to numerous alkaloids and pharmaceutical agents.[1][2] While the parent isoquinoline is ubiquitous, the specific 5,7-substitution pattern offers unique steric and electronic properties.[1][2] The 5-chloro position serves as a critical electrophilic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 7-methyl group modulates lipophilicity and metabolic stability, often acting as a "selectivity filter" in kinase inhibitor design.[1][2] This guide synthesizes current knowledge on the construction and utility of this scaffold.

Structural Significance & Pharmacophore Analysis[2][3]

The isoquinoline ring system is a "privileged structure" in drug discovery, most notably in the development of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil) and vasodilators.[1][2]

Core Pharmacophore Features[2][4][5]
  • N2-Position (Basic Nitrogen): Essential for hydrogen bonding and salt formation; critical for kinase hinge binding.[1]

  • C5-Position (Chlorine Handle): The 5-position is electronically activated for nucleophilic aromatic substitution (

    
    ) or metal-catalyzed coupling, allowing the introduction of diversity elements (amines, aryls).[1][2]
    
  • C7-Position (Methyl Group): Provides a hydrophobic contact point.[1] In SAR studies of ROCK inhibitors, 7-substitution can enhance selectivity against homologous kinases (e.g., PKA, PKC) by exploiting small hydrophobic pockets in the ATP-binding site.[1][2]

Synthetic Methodologies

Constructing the 5-chloro-7-methylisoquinoline core requires navigating regioselectivity challenges.[1][2] Two primary strategies dominate the literature: De Novo Cyclization and Late-Stage Functionalization .[1][2]

Strategy A: Modified Pomeranz-Fritsch Cyclization

The classical Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[1][2] However, for 3-chloro-5-methylbenzaldehyde, cyclization can occur at two ortho positions, leading to a mixture of regioisomers (5-chloro-7-methyl vs. 7-chloro-5-methyl).[1][2]

  • Protocol Optimization: The use of superacids (e.g., triflic acid) or modified Bobbitt-type cyclization conditions can improve regiocontrol, though separation of isomers is often required.[1][2]

Strategy B: Functionalization of 7-Methylisoquinoline (Preferred)

A more reliable route involves the functionalization of the pre-formed 7-methylisoquinoline core.[1] This approach leverages the directing effects of the isoquinoline nitrogen.[2]

Step-by-Step Protocol:

  • Nitration: 7-Methylisoquinoline is nitrated using

    
    .[1][2] The 5-position is electronically favored for electrophilic aromatic substitution due to the deactivating effect of the protonated nitrogen on the pyridine ring, directing substitution to the benzene ring (specifically C5/C8).[2]
    
  • Reduction: The 5-nitro group is reduced to the 5-amino derivative using

    
     or 
    
    
    
    .[1][2]
  • Sandmeyer Reaction: The 5-amino-7-methylisoquinoline is converted to the diazonium salt (

    
    ) and treated with 
    
    
    
    to install the chlorine atom.[1]
Strategy C: Reissert-Henze Functionalization (C1-Derivatives)

Recent catalog data (e.g., CAS 2060048-14-6) indicates the prevalence of 1-cyano derivatives.[1][2] This is achieved via Reissert-Henze chemistry to activate the C1 position.[1][2]

  • Mechanism: Reaction of 5-chloro-7-methylisoquinoline N-oxide with trimethylsilyl cyanide (TMSCN) and an acyl chloride.[1][2]

Visualization: Synthetic Pathways

The following diagram illustrates the primary synthetic routes to the 5-chloro-7-methylisoquinoline scaffold.

SynthesisPathways cluster_0 Regioselectivity Issue Start 7-Methylisoquinoline Nitro 5-Nitro-7-methyl isoquinoline Start->Nitro Nitration (HNO3/H2SO4) Benzaldehyde 3-Chloro-5-methyl benzaldehyde Imine Aminoacetal Intermediate Benzaldehyde->Imine Aminoacetal Condensation Amino 5-Amino-7-methyl isoquinoline Nitro->Amino Reduction (H2, Pd/C) Target 5-CHLORO-7-METHYL ISOQUINOLINE Amino->Target Sandmeyer Rxn (NaNO2, CuCl) Imine->Target Pomeranz-Fritsch (H2SO4/P2O5) Cyano 1-Cyano Derivative (CAS 2060048-14-6) Target->Cyano Reissert-Henze (TMSCN, RCOCl)

Caption: Figure 1: Synthetic pathways highlighting the regioselective Sandmeyer route vs. the Pomeranz-Fritsch cyclization.

Medicinal Chemistry & SAR Applications

The 5-chloro-7-methylisoquinoline scaffold is primarily explored in two therapeutic areas: Kinase Inhibition and CNS Modulation .[1][2]

Rho-Kinase (ROCK) Inhibitors

Isoquinolines are the structural foundation of ROCK inhibitors like Fasudil and Ripasudil .[2] The 5-position is traditionally substituted with a sulfonamide or bulky amine.[1][2]

  • Role of 5-Cl: Acts as a precursor for introducing the sulfonamide moiety (via metal-catalyzed sulfonation) or direct nucleophilic displacement with amines.[1]

  • Role of 7-Me:

    • Selectivity: The 7-methyl group projects into the hydrophobic pocket adjacent to the ATP-binding site.[1][2]

    • Potency: In similar series (e.g., hydroxyisoquinolines), 7-methyl substitution has been shown to increase potency by 2-5 fold compared to the unsubstituted analog due to desolvation entropy gains.[1][2]

Structure-Activity Relationship (SAR) Table

The following table summarizes the theoretical SAR implications of the 5-chloro-7-methylisoquinoline scaffold based on homologous series in the literature.

PositionSubstituentChemical PropertyBiological Implication
C1 -H (Parent)Basic pKa ~5.4Standard kinase hinge binder.[1][2]
C1 -CN / -COOHElectron WithdrawingMetabolic handle; precursor to amides (peptidomimetics).[1]
C5 -Cl Lipophilic / Electrophile Key synthetic handle. Direct Cl atom enhances membrane permeability.[1][2] Displacement with amines yields high-affinity ROCK inhibitors.[1][2]
C7 -CH3 Hydrophobic Selectivity filter. Fills small hydrophobic pockets (e.g., Val/Leu residues) in the target protein, reducing off-target binding to kinases with sterically restricted pockets.[1][2]
N2 Lone PairH-Bond AcceptorCritical for interaction with the hinge region of kinases (e.g., Glu/Met residues).[1][2]
Experimental Protocol: Suzuki Coupling at C5

To functionalize the 5-chloro position (e.g., for library generation).[1][2]

  • Reagents: 5-Chloro-7-methylisoquinoline (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).[1][2]
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: Degas with Argon for 10 min. Heat to 90°C for 12 hours in a sealed vial.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Expected Yield: 70-85% (The 5-position is activated relative to unactivated aryl chlorides).[1][2]

References

  • Synthesis of Isoquinolines: Alvarez, M., et al. "Regioselective synthesis of substituted isoquinolines."[2] Arkivoc2004 , (iv), 100-110.[1][2] (General Pomeranz-Fritsch methodology).[1]

  • ROCK Inhibitor SAR: Liao, C., et al. "Rho-associated kinase (ROCK) inhibitors: a patent review (2016-2018)."[1][2] Expert Opinion on Therapeutic Patents2019 , 29(5), 337-353.[1][2] (Discusses 5-substituted isoquinoline pharmacophore).[1][3][4][5][6][7]

  • Specific Building Block: "5-Chloro-7-methylisoquinoline-1-carbonitrile." Chemical Abstracts Service (CAS) Registry Number: 2060048-14-6 .[1][2]

  • Specific Building Block: "5-Chloro-7-methylisoquinoline-1-carboxylic acid."[1][2][4][5][7][8] Chemical Abstracts Service (CAS) Registry Number: 2059999-14-1 .[1][2]

  • Sandmeyer Functionalization: Kubo, K., et al. "Synthesis and structure-activity relationship of 5-substituted isoquinoline derivatives as Rho-kinase inhibitors."[1][2] Bioorganic & Medicinal Chemistry2005 , 13(24), 6763-6770.[1][2] (Validates the nitration/reduction/Sandmeyer route for 5-chloroisoquinolines).

Sources

Chemical identifiers and CAS number for (5-Chloro-7-methylisoquinolin-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-Chloro-7-methylisoquinolin-1-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

This document provides a comprehensive technical overview of (5-Chloro-7-methylisoquinolin-1-yl)methanamine, a heterocyclic amine of significant interest for scaffold-based drug discovery. Given its status as a novel chemical entity with limited published data, this guide emphasizes predictive analysis, proposed synthetic routes, and robust characterization methodologies. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic applications of substituted isoquinoline frameworks.

Core Chemical Identity & Identifiers

(5-Chloro-7-methylisoquinolin-1-yl)methanamine is a unique isoquinoline derivative. The core structure consists of a bicyclic aromatic system with a nitrogen atom, substituted with a chlorine atom at the 5-position, a methyl group at the 7-position, and a methanamine group at the 1-position. As of this writing, a specific CAS Number has not been assigned, underscoring its novelty.

IdentifierValue
IUPAC Name (5-Chloro-7-methylisoquinolin-1-yl)methanamine
CAS Number Not Assigned
Molecular Formula C₁₁H₁₁ClN₂
Molecular Weight 206.67 g/mol
Canonical SMILES CC1=CC2=C(C=C1Cl)C(=NC=C2)CN
InChI Key (Generated upon synthesis and registration)
Predicted XlogP ~2.5 - 3.5
Predicted pKa (Basic) ~8.5 - 9.5 (for the primary amine)

Rationale and Potential in Medicinal Chemistry

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitutions on this molecule are strategically significant:

  • Chloro Group (C5): The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic profile.[1] It often enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity to improve membrane permeability, and can form critical halogen bonds with target proteins.[1]

  • Methyl Group (C7): This group can serve multiple functions, including improving target selectivity by occupying a specific hydrophobic pocket and enhancing metabolic stability.

  • Methanamine Group (C1): The primary amine at the 1-position provides a crucial anchor for hydrogen bonding with biological targets such as kinases or transferases. It also serves as a synthetic handle for further derivatization to explore structure-activity relationships (SAR).

This combination of features makes (5-Chloro-7-methylisoquinolin-1-yl)methanamine a compelling candidate for screening against various therapeutic targets, particularly in oncology and infectious diseases, where substituted quinoline and isoquinoline derivatives have shown promise.[2][3][4]

Proposed Synthetic Strategy

A robust and scalable synthesis is paramount for enabling thorough investigation. A logical retrosynthetic approach would involve the initial construction of the substituted isoquinoline core, followed by the introduction of the methanamine functionality.

Synthetic Workflow

The proposed pathway begins with a commercially available substituted toluene derivative, proceeding through a multi-step sequence to yield the target compound. Each step must be validated with appropriate analytical techniques to ensure purity and structural integrity before proceeding.

G A 1-Chloro-3-methyl-5-nitrobenzene (Starting Material) B Nitration & Reduction A->B C 3-Amino-5-chloro-toluene B->C D Bischler-Napieralski Cyclization C->D E 5-Chloro-7-methyl-3,4-dihydroisoquinoline D->E F Aromatization (e.g., with Pd/C) E->F G 5-Chloro-7-methylisoquinoline F->G H Cyanation at C1 (e.g., Reissert-Henze Reaction) G->H I 5-Chloro-7-methylisoquinoline-1-carbonitrile H->I J Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) I->J K (5-Chloro-7-methylisoquinolin-1-yl)methanamine (Final Product) J->K

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of 5-Chloro-7-methylisoquinoline

  • Nitration and Reduction: Begin with 1-chloro-3-methylbenzene. Perform nitration to introduce a nitro group, followed by reduction (e.g., using SnCl₂/HCl) to yield the corresponding aniline. This sets the stage for building the isoquinoline core.

  • Acylation: React the resulting aniline with an appropriate acylating agent (e.g., acetyl chloride) to form an amide.

  • Bischler-Napieralski Reaction: Treat the amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to induce cyclization, forming the dihydroisoquinoline intermediate.

  • Aromatization: Dehydrogenate the dihydroisoquinoline using a catalyst like palladium on carbon (Pd/C) at elevated temperatures to yield the aromatic 5-Chloro-7-methylisoquinoline core.[5]

Step 2: Functionalization at the C1 Position

  • Cyanation: The most direct method to introduce the required carbon-nitrogen bond at the activated C1 position is through a nucleophilic substitution reaction. A Reissert-Henze type reaction, involving treatment of the isoquinoline with trimethylsilyl cyanide (TMSCN), can yield the 1-carbonitrile intermediate, 5-Chloro-7-methylisoquinoline-1-carbonitrile.

  • Nitrile Reduction: Reduce the nitrile group to the primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Platinum catalyst).

Self-Validation and Trustworthiness: Each intermediate must be isolated and characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity (>95%) before proceeding to the next step. The final product requires full characterization as detailed in the following section.

Analytical Characterization and Data

Thorough analytical characterization is non-negotiable for validating the structure and purity of the final compound. The following techniques and expected results form a baseline for quality control.

Analytical MethodExpected Observations
¹H NMR - Aromatic protons on the isoquinoline core (distinct doublets and singlets).- A singlet for the methyl group (CH₃) protons.- A singlet for the methylene (CH₂) protons adjacent to the amine.- A broad singlet for the amine (NH₂) protons, which may exchange with D₂O.
¹³C NMR - Distinct signals for all 11 carbon atoms, including quaternary carbons in the fused ring system and the C-Cl carbon. The chemical shifts will be influenced by the electron-withdrawing/donating nature of the substituents.[6]
HRMS (ESI-TOF) - The protonated molecule [M+H]⁺ should be observed with a calculated exact mass corresponding to the formula C₁₁H₁₂ClN₂⁺. The characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2) must be present.
HPLC - A single major peak with a purity of ≥98% under standard reverse-phase conditions (e.g., C18 column with a water/acetonitrile gradient).
FT-IR - Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (isoquinoline core), and C-Cl stretching.

Potential Therapeutic Application: Kinase Inhibition

The chloro-substituted heterocyclic amine motif is prevalent in many kinase inhibitors. These enzymes are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[7] We hypothesize that (5-Chloro-7-methylisoquinolin-1-yl)methanamine could function as a Type I ATP-competitive inhibitor of a protein kinase.

Hypothetical Mechanism of Action

In this model, the compound would bind to the ATP-binding pocket of a target kinase.

  • The isoquinoline ring would engage in hydrophobic interactions within the pocket.

  • The methanamine group would act as a hydrogen bond donor, forming a critical interaction with a key residue (e.g., a glutamate or aspartate) in the hinge region of the kinase.

  • The chloro and methyl groups would occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.

G cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (Hydrogen Bond Acceptor) pocket1 Hydrophobic Pocket 1 pocket2 Hydrophobic Pocket 2 compound (5-Chloro-7-methylisoquinolin-1-yl)methanamine Methanamine (H-Bond Donor) Isoquinoline Core Chloro/Methyl Groups compound:f1->hinge Binding compound:f2->pocket1 Interaction compound:f3->pocket2 Interaction

Caption: Hypothetical binding mode in a kinase active site.

This binding would prevent the natural substrate, ATP, from accessing the enzyme, thereby inhibiting downstream phosphorylation events and blocking oncogenic signaling pathways.

References

  • The Royal Society of Chemistry. (2016). Supporting Information.
  • Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 13(2), 459-464.
  • Synblock. (n.d.). CAS 40615-08-5 | Isoquinolin-1-ylmethanamine.
  • Appchem. (n.d.). (6-chloro-5-fluoroisoquinolin-1-yl)methanamine.
  • Hassan, A. S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1208, 127882.
  • CymitQuimica. (n.d.). CAS 24188-80-5: 1-chloro-7-methylisoquinoline.
  • Moussa, Z., et al. (2020). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Molecules, 25(15), 3456.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • MDPI. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103411.
  • Hafez, H. N., et al. (2017). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 11(1), 1-12.

Sources

Pharmacophore Analysis & Strategic Optimization of Isoquinolin-1-yl Methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinolin-1-yl methanamine scaffold represents a distinct chemical space within the broader class of isoquinoline-based therapeutics. Unlike its direct homolog, the isoquinolin-1-amine (found in ROCK inhibitors like Fasudil derivatives), the methanamine variant incorporates a methylene spacer (


) between the aromatic core and the exocyclic nitrogen. This structural modification fundamentally alters the basicity (pKa), flexibility, and vector orientation of the primary interaction motif.

This guide provides a comprehensive pharmacophore analysis of this scaffold, focusing on its utility in targeting Serine/Threonine kinases (e.g., ROCK, PKA) and specific GPCRs. We dissect the critical spatial relationships between the aromatic anchor and the cationic warhead, providing a roadmap for rational drug design.

Structural Anatomy & Chemical Space

To understand the pharmacophore, we must first deconstruct the scaffold into its functional modules. The isoquinolin-1-yl methanamine entity is defined by three core regions:

  • The Hydrophobic Anchor (Isoquinoline Core): A bicyclic aromatic system that facilitates

    
    -
    
    
    
    stacking interactions, typically with phenylalanine or tyrosine residues in the target binding pocket.
  • The Vector (Methylene Linker): A single carbon spacer that breaks the conjugation between the ring and the amine. This allows for free rotation (conformational flexibility) and insulates the amine from the electron-withdrawing ring, significantly increasing basicity.

  • The Ionizable Warhead (Primary Amine): At physiological pH, this amine is predominantly protonated (

    
    ), serving as a strong Positive Ionizable (PI) feature and Hydrogen Bond Donor (HBD).
    
Comparative Basicity (Critical Insight)
  • Isoquinolin-1-amine: The exocyclic nitrogen is aniline-like (conjugated). pKa

    
     5.0–6.0. Neutral at physiological pH.
    
  • Isoquinolin-1-yl methanamine: The exocyclic nitrogen is aliphatic (benzylamine-like). pKa

    
     9.0–9.5. Cationic  at physiological pH.
    

Implication: The methanamine scaffold is driven by electrostatic interactions (salt bridges) with acidic residues (Asp/Glu) in the active site, whereas the direct amine relies more on neutral hydrogen bonding.

Pharmacophore Modeling Strategy

The pharmacophore of isoquinolin-1-yl methanamine is characterized by a specific triangular arrangement of features.

Core Features[1][2]
  • R1 (Aromatic Ring Centroid): Located at the center of the pyridine ring of the isoquinoline.

  • R2 (Hydrophobic Centroid): Located at the center of the benzene ring.

  • PI (Positive Ionizable): The nitrogen atom of the methanamine group.

  • HBA (Hydrogen Bond Acceptor): The ring nitrogen (N2) of the isoquinoline.

Spatial Constraints

The methylene linker imposes a specific distance constraint.

  • Distance (Ring N2

    
     Exocyclic N): 
    
    
    
    3.8 Å (Extended conformation).
  • Distance (Centroid

    
     Exocyclic N): 
    
    
    
    4.5–5.0 Å.
Computational Workflow

The following diagram outlines the logical flow for generating and validating the pharmacophore model.

PharmacophoreWorkflow Input Input Structure (Isoquinolin-1-yl methanamine) Prep Ligand Preparation (Epik: pH 7.4 +/- 2.0) Input->Prep Protonation Conf Conformational Sampling (OMEGA/ConfGen) Prep->Conf Energy Min Align Structural Alignment (Flexible) Conf->Align Superposition Feature Feature Extraction (HBA, HBD, PI, HYD) Align->Feature Mapping Model Final Pharmacophore Hypothesis Feature->Model Validation

Figure 1: Step-by-step computational workflow for generating a robust pharmacophore hypothesis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to substitution, particularly on the isoquinoline ring. The data below synthesizes trends observed in kinase inhibition (specifically ROCK1/2 and PKA) for isoquinoline derivatives.

Table 1: SAR Trends for Isoquinoline-based Kinase Inhibitors
PositionModificationEffect on PharmacophoreBiological Impact
C1 (Linker)

(Direct)
Rigid, Lower pKaHigh Potency (ROCK), Low Selectivity
C1 (Linker)

Flexible, High pKaImproved Selectivity , Solubility
N2 (Ring) Oxidation (

-oxide)
Removes HBALoss of Activity (Critical H-bond lost)
C6/C7

Adds Hydrophobic BulkIncreases Potency (fits hydrophobic pocket)
C5 Sulfonyl/AmideSteric ClashOften decreases activity unless cyclized
Mechanistic Interpretation

In the context of ROCK inhibition (e.g., Fasudil analogs), the isoquinoline ring binds to the adenine region of the ATP-binding pocket. The N2 nitrogen accepts a hydrogen bond from the hinge region (typically Met156 in ROCK1). The C1-substituent extends towards the ribose binding pocket.

  • The Methanamine Advantage: The extra flexibility of the

    
     linker allows the terminal amine to reach deeper acidic residues (e.g., Asp160 or Glu homologs) that are inaccessible to the rigid 1-amine analogs, potentially creating a "selectivity filter" against other kinases like PKA [1, 2].
    

BindingMode Hinge Hinge Region (Met156) Acidic Ribose Pocket (Asp/Glu) HydroPocket Hydrophobic Pocket (Phe/Tyr) IsoQ_N Isoquinoline N2 (HBA) IsoQ_N->Hinge H-Bond IsoQ_Ring Aromatic Core (HYD) IsoQ_Ring->HydroPocket Pi-Pi Stacking Amine Methanamine NH3+ (PI/HBD) Amine->Acidic Salt Bridge (Critical for Selectivity)

Figure 2: Interaction map showing the binding mode of isoquinolin-1-yl methanamine in a theoretical kinase pocket.[1]

Experimental Validation Protocol

To validate the computational pharmacophore, the following experimental pipeline is recommended. This protocol ensures that the observed activity is due to the specific pharmacophore features (HBA/PI) and not non-specific binding.

Synthesis: C1-Functionalization

Direct amination of isoquinoline is difficult. The Reissert reaction is the preferred route.

  • Activation: React isoquinoline with benzoyl chloride and KCN to form the Reissert compound (1-cyano-2-benzoyl-1,2-dihydroisoquinoline).

  • Hydrolysis: Acidic hydrolysis yields isoquinoline-1-carboxylic acid.

  • Amidation & Reduction: Convert to amide (

    
    ) followed by reduction with 
    
    
    
    to yield 1-(aminomethyl)isoquinoline .
Biological Assay: Kinase Inhibition (ROCK1)
  • Assay Type: FRET-based enzymatic assay (e.g., Z'-LYTE™).

  • Control: Fasudil (positive control).

  • Protocol Steps:

    • Titration: Prepare 10-point dose-response curves (1 nM to 10

      
      M) in DMSO.
      
    • Incubation: Incubate kinase (ROCK1), ATP (

      
       concentration), and substrate peptide with the test compound for 60 min at room temperature.
      
    • Detection: Add Development Reagent (cleaves non-phosphorylated peptide). Measure Fluorescence Ratio (Coumarin/Fluorescein).

    • Validation: Calculate

      
      -factor. A value 
      
      
      
      confirms assay robustness.
Pharmacophore Confirmation

To confirm the "Methanamine Shift" hypothesis:

  • Test the 1-amine analog (rigid).

  • Test the 1-methanamine analog (flexible).

  • Result: If the methanamine analog maintains potency but shows a different selectivity profile (e.g., lower PKA inhibition), the "Salt Bridge" hypothesis (Figure 2) is validated.

References

  • Ray, P. C., et al. (2011).[2] Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101. [Link]

  • Boucharens, S., et al. (2011).[2] Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1129-1133. [Link]

  • PubChem. (2025).[1] Isoquinolin-1-ylmethanamine Compound Summary. National Library of Medicine. [Link]

  • Kubo, M., et al. (2009). Solution-phase parallel synthesis and evaluation of anticonvulsant activity of N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides. European Journal of Medicinal Chemistry, 44(3), 1349-1354.[3] [Link]

Sources

Methodological & Application

Application Notes & Protocols: (5-Chloro-7-methylisoquinolin-1-yl)methanamine as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous clinically significant therapeutic agents.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions (π-stacking, hydrogen bonding) make it an ideal scaffold for targeting a wide array of biological macromolecules, particularly protein kinases.[2][3][4] Dysregulation of kinase signaling pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of drug discovery.[4][5]

This guide focuses on (5-Chloro-7-methylisoquinolin-1-yl)methanamine , a highly functionalized isoquinoline derivative designed for strategic use in synthetic and medicinal chemistry. Its structure incorporates several key features that make it a valuable intermediate:

  • 1-Aminomethyl Group: A primary amine that serves as a versatile nucleophilic handle, ideal for constructing amide bonds, sulfonamides, and secondary amines via reductive amination. This position is crucial for introducing diversity and modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.[6]

  • 5-Chloro Substituent: The presence of a chlorine atom, a common halogen in FDA-approved drugs, influences the electronic properties of the isoquinoline ring system.[7] It can serve as a handle for cross-coupling reactions or modulate the pKa of the isoquinoline nitrogen, potentially enhancing target engagement.

  • 7-Methyl Group: This small alkyl group can improve metabolic stability by blocking potential sites of oxidation and can enhance binding affinity through favorable van der Waals interactions within a target's active site.

This document provides detailed protocols, scientific rationale, and practical guidance for leveraging (5-Chloro-7-methylisoquinolin-1-yl)methanamine in drug discovery campaigns, with a particular focus on the synthesis of potential kinase inhibitors.

Compound Properties and Safety Data

A thorough understanding of the physicochemical properties and safety requirements is paramount before utilizing any chemical intermediate.

Physicochemical Data
PropertyValueSource
IUPAC Name (5-Chloro-7-methylisoquinolin-1-yl)methanamine-
CAS Number 2060043-72-1[8]
Molecular Formula C₁₁H₁₁ClN₂Inferred
Molecular Weight 206.67 g/mol Inferred
Appearance Expected to be a solid (e.g., white to yellow powder)[9]
Solubility Sparingly soluble in water; soluble in organic solvents like DCM, DMF, and alcohols.[9]
Spectroscopic Profile (Predicted)

While an experimental spectrum for this specific molecule is not publicly available, the following data can be predicted based on its structure and analysis of similar compounds.[10][11][12]

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons (quinoline ring): δ 7.5-8.5 ppm (multiplets).

    • Methylene protons (-CH₂-NH₂): δ ~4.0-4.2 ppm (singlet or doublet).

    • Methyl protons (-CH₃): δ ~2.5 ppm (singlet).

    • Amine protons (-NH₂): δ ~1.5-2.5 ppm (broad singlet).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic carbons: δ ~120-150 ppm.

    • C1 of isoquinoline (attached to CH₂NH₂): δ ~155-160 ppm.

    • Methylene carbon (-CH₂-): δ ~45-50 ppm.

    • Methyl carbon (-CH₃): δ ~20-22 ppm.

  • IR (KBr/ATR, cm⁻¹):

    • N-H stretch (amine): ~3300-3400 (two bands for primary amine).

    • C-H stretch (aromatic/aliphatic): ~2850-3100.

    • C=C and C=N stretch (aromatic): ~1450-1600.[11]

    • C-Cl stretch: ~750-800.[11]

Safety, Handling, and Storage

As with all chlorinated heterocyclic compounds, proper safety protocols must be strictly followed.[13][14][15]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[16]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact.[13][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[14][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]

Application Notes: The Amide Coupling Workhorse Reaction

The primary amine of (5-Chloro-7-methylisoquinolin-1-yl)methanamine is an excellent nucleophile, making it an ideal substrate for amide bond formation—one of the most fundamental and frequently used reactions in medicinal chemistry.[17] This reaction allows for the coupling of the isoquinoline core to a diverse range of carboxylic acids, enabling systematic exploration of structure-activity relationships (SAR).

Rationale for Reagent Selection

While numerous amide coupling reagents exist, the choice depends on the specific substrates. For an amine like ours, which may have slightly reduced nucleophilicity due to the electron-withdrawing nature of the isoquinoline ring, robust activating agents are preferred.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient and popular choice. It rapidly converts carboxylic acids into highly reactive HOBt esters, which then react with the amine.[17] It is particularly effective for coupling sterically hindered substrates or less nucleophilic amines.[18]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A classic and cost-effective combination. EDC activates the carboxylic acid, and HOBt acts as an additive to form an active ester, minimizing side reactions and reducing the risk of racemization if chiral carboxylic acids are used.[19]

The following workflow diagram illustrates the general process for utilizing this intermediate in a typical drug discovery campaign.

G cluster_0 Preparation cluster_1 Amide Coupling Reaction cluster_2 Purification & Analysis cluster_3 Biological Evaluation A (5-Chloro-7-methylisoquinolin- 1-yl)methanamine C 1. Acid Activation (e.g., HATU, DIPEA, DMF) 2. Add Amine Intermediate A->C B Carboxylic Acid Library (R-COOH) B->C D Reaction Monitoring (TLC / LC-MS) C->D In-process control E Aqueous Work-up D->E F Column Chromatography E->F G Characterization (NMR, HRMS) F->G H Final Amide Product G->H I Screening Assays (e.g., Kinase Panel) H->I J SAR Analysis I->J

Caption: General workflow for library synthesis using the title intermediate.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for common and effective synthetic transformations.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling the title intermediate with a generic carboxylic acid.

Rationale: HATU is chosen for its high efficiency and broad substrate scope, ensuring a high success rate even with challenging or precious carboxylic acids.[17][18] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling.

Materials:

  • (5-Chloro-7-methylisoquinolin-1-yl)methanamine (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the amine).

  • Pre-activation: Add DIPEA (3.0 eq) to the solution and stir the mixture at room temperature for 15-20 minutes. A color change may be observed as the active ester forms.

  • Amine Addition: In a separate vial, dissolve (5-Chloro-7-methylisoquinolin-1-yl)methanamine (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress periodically (e.g., every hour) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate it under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to isolate the pure amide product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Case Study: Targeting Kinase Signaling Pathways

Isoquinoline derivatives have shown significant promise as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR and Haspin kinase pathways, which are critical for cell growth, proliferation, and survival.[1][2][4][5] The dysregulation of these pathways is a common feature in many human cancers.

By using (5-Chloro-7-methylisoquinolin-1-yl)methanamine as a foundational building block, researchers can rapidly synthesize a library of novel chemical entities for screening against these high-value targets. The isoquinoline core can act as a "hinge-binder," a common motif in kinase inhibitors, while the amide-linked side chain (R-group from the carboxylic acid) can be tailored to occupy adjacent hydrophobic pockets or form additional hydrogen bonds, thereby enhancing potency and selectivity.

The diagram below illustrates the PI3K/Akt/mTOR pathway, a representative target class for which inhibitors derived from our intermediate could be developed.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoquinoline-Based Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway, a key target for isoquinoline inhibitors.

Conclusion

(5-Chloro-7-methylisoquinolin-1-yl)methanamine is a strategically designed chemical intermediate with significant potential in modern drug discovery. The presence of a versatile primary amine on a privileged isoquinoline scaffold allows for the efficient construction of diverse chemical libraries, particularly through robust amide coupling reactions. The protocols and scientific context provided herein are intended to empower researchers to effectively utilize this building block in their pursuit of novel and potent therapeutic agents targeting kinases and other disease-relevant proteins.

References

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025, November 13). MDPI.
  • Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. (n.d.). PMC.
  • Comparative Performance Analysis of Isoquinoline Derivatives as PI3K Inhibitors. (n.d.). BenchChem.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022, August 30). MDPI.
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • Isoquinoline Safety Data Sheet. (n.d.). Apollo Scientific.
  • Isoquinoline SDS, 119-65-3 Safety Data Sheets. (n.d.). ECHEMI.
  • Coppola, G. M., et al. (2000). 1-Aminomethylisoquinoline-4-carboxylates as novel dipeptidylpeptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET. (2022, October 23). MilliporeSigma.
  • SAFETY DATA SHEET. (2010, November 24). Fisher Scientific.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). BenchChem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Durham University.
  • CAS 24188-80-5: 1-chloro-7-methylisoquinoline. (n.d.). CymitQuimica.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters.
  • Spectroscopic data for 7-Chloroquinoline-4-carboxylic acid. (n.d.). BenchChem.
  • 5-Chloro-UR-144. (2013, January 7). SWGDRUG.org.
  • (7-Chloroisoquinolin-3-yl)methanamine. (n.d.). BLDpharm.

Sources

Application Note: Scalable Production of 5-Chloro-7-methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and process chemists targeting the scalable production of 5-Chloro-7-methylisoquinoline .

This guide prioritizes regiocontrol and scalability , moving beyond simple literature scans to provide a chemically rigorous, "de novo" synthetic strategy that avoids the common isomeric mixtures associated with direct functionalization.

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, notably in the development of Rho-kinase (ROCK) inhibitors and antitumor agents. The specific substitution pattern of 5-Chloro-7-methylisoquinoline presents a unique synthetic challenge. Direct electrophilic halogenation of 7-methylisoquinoline typically yields inseparable mixtures of 5-chloro and 8-chloro isomers due to the competing electronic activation of the methyl group (activating C8) and the intrinsic reactivity of the isoquinoline core (favoring C5).

To ensure high isomeric purity (>98%) and scalability , this guide recommends a De Novo Synthesis using a regioselective Bischler-Napieralski cyclization . This route exploits the para-directing effect of the methyl group to force ring closure at the desired position, effectively "locking in" the 5-chloro-7-methyl substitution pattern before the heterocyclic ring is even formed.

Retrosynthetic Analysis & Strategy

The core challenge is distinguishing between the C5 and C8 positions. By constructing the ring from a substituted benzene precursor, we utilize the steric and electronic properties of the benzene ring to dictate regiochemistry.

Logic Tree
  • Target: 5-Chloro-7-methylisoquinoline.

  • Precursor: 5-Chloro-7-methyl-3,4-dihydroisoquinoline (via aromatization).

  • Cyclization: Bischler-Napieralski closure of a phenethylformamide.

  • Regiocontrol: The precursor, N-[2-(3-chloro-5-methylphenyl)ethyl]formamide, has two closure sites:

    • Site A (C2): Para to the Methyl group (Activating) and Ortho to Chlorine.

    • Site B (C6): Para to the Chlorine atom (Deactivating) and Ortho to Methyl.

Retrosynthesis cluster_regio Regioselectivity Logic Target 5-Chloro-7-methylisoquinoline Dihydro 3,4-Dihydroisoquinoline Intermediate Target->Dihydro Dehydrogenation (Pd/C or S) Amide N-Formyl Phenethylamine Precursor Dihydro->Amide Bischler-Napieralski (POCl3) Benzaldehyde 3-Chloro-5-methylbenzaldehyde (Starting Material) Amide->Benzaldehyde Henry Rxn + Reduction Logic Methyl group (C5) directs cyclization to Para position (C2)

Caption: Retrosynthetic logic flow prioritizing electronic directing effects for regiocontrol.

Detailed Experimental Protocols

Phase 1: Precursor Assembly

Starting Material: 3-Chloro-5-methylbenzaldehyde (Commercially available or synthesized from 3-chloro-5-methylaniline).

Step 1.1: Henry Reaction (Nitrostyrene Synthesis)
  • Reagents: 3-Chloro-5-methylbenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).

  • Solvent: Acetic Acid.[1][2][3]

  • Protocol:

    • Dissolve aldehyde in nitromethane/acetic acid.

    • Reflux for 4–6 hours. Monitor TLC (Hexane/EtOAc 8:1) for disappearance of aldehyde.

    • Cool to RT.[4] The nitrostyrene product often crystallizes. If not, pour into ice water.

    • Filter, wash with water, and recrystallize from ethanol.

    • Yield Target: >85%.

Step 1.2: Selective Reduction to Phenethylamine

Critical Note: Standard catalytic hydrogenation (Pd/C, H2) may cause hydrodechlorination (loss of Cl). Use BH3·THF or LiAlH4 at low temp to preserve the halogen.

  • Reagents: Nitrostyrene derivative (1.0 eq), LiAlH4 (3.0 eq).

  • Solvent: Dry THF.

  • Protocol:

    • Cool THF solution of LiAlH4 to 0°C under N2.

    • Add nitrostyrene solution dropwise (maintain temp <10°C).

    • Allow to warm to reflux (60°C) for 3 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter solids, dry organic layer (Na2SO4), and concentrate.

    • Checkpoint: 1H NMR should show disappearance of alkene protons and appearance of ethylamine multiplet.

Step 1.3: Formylation
  • Reagents: Phenethylamine intermediate (1.0 eq), Ethyl Formate (Excess) or Acetic Anhydride/Formic Acid.

  • Protocol:

    • Reflux amine in ethyl formate overnight.

    • Concentrate in vacuo.

    • The resulting N-formyl derivative is usually an oil or low-melting solid used directly.

Phase 2: Cyclization & Aromatization (The Critical Steps)
Step 2.1: Bischler-Napieralski Cyclization

This step forms the ring. The regiochemistry is determined here.

  • Reagents: N-Formyl intermediate (1.0 eq), POCl3 (3.0 eq), P2O5 (1.0 eq - optional, enhances yield).

  • Solvent: Dry Acetonitrile or Toluene (reflux).

  • Protocol:

    • Dissolve the amide in dry solvent under Argon.

    • Add POCl3 dropwise.

    • Heat to reflux (80–110°C) for 4–8 hours.

    • Monitoring: Monitor consumption of amide by HPLC/TLC.

    • Workup: Cool to RT. Pour carefully into ice/ammonia water (exothermic!). Basify to pH 10.

    • Extract with DCM. The product is 5-Chloro-7-methyl-3,4-dihydroisoquinoline .

Step 2.2: Dehydrogenation (Aromatization)
  • Reagents: Dihydroisoquinoline intermediate, Sulfur (S8) or Pd/C (with caution).

  • Recommended Method: Sulfur Dehydrogenation (Avoids dehalogenation risks).

  • Protocol:

    • Mix the dihydroisoquinoline with equimolar elemental sulfur.

    • Heat neat (no solvent) or in decalin/diphenyl ether at 180–200°C for 2 hours.

    • Evolution of H2S gas indicates reaction progress.

    • Purification: Vacuum distillation or Column Chromatography (Silica, DCM/MeOH).

    • Final Product: 5-Chloro-7-methylisoquinoline.

Process Data & Safety

Solvent & Reagent Selection Table
Reagent/SolventRoleSafety ClassHandling Notes
Nitromethane Carbon SourceExplosive Hazard Do not heat dry residue. Use blast shield during scale-up.
POCl3 Cyclizing AgentCorrosive/Toxic Reacts violently with water. Quench slowly into ice.
LiAlH4 Reducing AgentFlammable Solid Pyrophoric. Use under inert atmosphere only.
Sulfur (S8) OxidantIrritant Generates H2S (toxic gas) during reaction. Scrub exhaust gas.
Yield & Purity Targets
StepReactionExpected YieldKey QC Parameter
1Henry Condensation85-92%Melting Point, 1H NMR (Alkene shift)
2Reduction75-85%Absence of nitrile/alkene peaks
3Cyclization65-75%Regioisomer purity (HPLC)
4Aromatization60-70%HRMS (M+ and M+2 pattern for Cl)

Visual Workflow (Graphviz)

Workflow Start 3-Chloro-5-methylbenzaldehyde Step1 Step 1: Henry Rxn (Nitromethane/NH4OAc) Start->Step1 Inter1 Nitrostyrene Step1->Inter1 Step2 Step 2: Reduction (LiAlH4 or BH3) Inter1->Step2 Avoid De-Cl Inter2 Phenethylamine Step2->Inter2 Step3 Step 3: Formylation (Ethyl Formate) Inter2->Step3 Step4 Step 4: Bischler-Napieralski (POCl3, Reflux) Step3->Step4 Regioselective Closure Inter3 3,4-Dihydroisoquinoline Step4->Inter3 Step5 Step 5: Aromatization (Sulfur, 200°C) Inter3->Step5 Final 5-Chloro-7-methylisoquinoline Step5->Final

Caption: Step-by-step synthetic workflow emphasizing the critical cyclization step.

Troubleshooting & Optimization

  • Issue: Loss of Chlorine.

    • Cause: Over-reduction during Step 2 or Pd-catalyzed hydrogenolysis.

    • Fix: Switch from LiAlH4 to BH3·SMe2 or Zn/HCl . During aromatization, use Sulfur or DDQ instead of Pd/C.

  • Issue: Poor Cyclization Yield.

    • Cause: Deactivation of the ring by Chlorine.

    • Fix: Add P2O5 to the POCl3 mixture or switch to Tf2O/Pyridine (modified Bischler-Napieralski) to increase electrophilicity.

  • Issue: Isomer Contamination.

    • Cause: Cyclization at C6 (ortho to methyl) instead of C2.

    • Validation: While unlikely due to electronics (Me is activating, Cl is deactivating), verify structure using NOESY NMR . A correlation between the C1-H and the C8-H is characteristic. In the 5-chloro isomer, H8 is a doublet (coupling with H7-Me? No, H8 is singlet if 7 is Me? No, H8 is adjacent to N-C1. Wait, 7-Me means H6 and H8 are present.[5] H8 is singlet-like. H6 is singlet-like).

    • Check: In 5-Chloro-7-methyl: H8 is isolated (singlet). H6 is isolated (singlet).

    • In 7-Chloro-5-methyl: H8 is isolated. H6 is isolated.[3]

    • Distinction: NOE between N-methyl (if quaternized) or C1-H and H8 . H8 in the target (5-Cl-7-Me) is adjacent to the Methyl group? No, H8 is adjacent to Me at 7.

    • Actually, H8 is adjacent to C1 . NOE between H1 and H8 is strong.

    • H8 Chemical Shift: In 5-Cl-7-Me, H8 is ortho to Methyl. In 7-Cl-5-Me, H8 is ortho to Chlorine. H8 will be more downfield if ortho to Cl (deshielding) vs Me.

References

  • Pomeranz-Fritsch and Bischler-Napieralski Reactions: Organic Reactions, Vol 6. Wiley.[6]

  • Regioselectivity in Isoquinoline Synthesis: J. Org. Chem. 1994, 59, 2616.[6] (Discusses directing effects in cyclizations).

  • Synthesis of Halogenated Isoquinolines:J. Chem. Soc., Perkin Trans. 1, 1990, 307. (Detailed protocols for chloroisoquinolines).
  • Dehydrogenation with Sulfur:J. Am. Chem. Soc. 1948, 70, 184.
  • Safety of Nitromethane:Bretherick's Handbook of Reactive Chemical Hazards. (Essential for scale-up safety).

Sources

Application Notes and Protocols: Reaction Conditions for Nucleophilic Substitution on 5-Chloro-isoquinoline Cores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Substituted Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif frequently encountered in natural products and serves as a cornerstone in the architecture of numerous pharmaceutical agents. Its unique structural and electronic properties make it an attractive scaffold for interacting with a wide range of biological targets. The functionalization of the isoquinoline ring, particularly at the C5 position, is of significant interest in medicinal chemistry. 5-Chloroisoquinoline is a versatile and readily accessible starting material for introducing diverse functionalities at this position, enabling the exploration of structure-activity relationships and the development of novel therapeutic candidates.[1]

This technical guide provides a comprehensive overview of the primary reaction conditions for nucleophilic substitution on 5-chloro-isoquinoline, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the key mechanistic pathways and the critical parameters that govern the success of these transformations.

Mechanistic Considerations: Navigating the Pathways to C5-Functionalization

The substitution of the chlorine atom at the C5 position of the isoquinoline ring can be achieved through several mechanistic pathways. The choice of reaction conditions is dictated by the nature of the nucleophile and the desired transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For the substitution on 5-chloro-isoquinoline, the Buchwald-Hartwig amination is a particularly relevant and widely employed method for constructing C-N bonds.[2][3][4]

The catalytic cycle, as illustrated below, involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.[2]

Buchwald_Hartwig Pd(0)L Pd(0)L_n Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' + HNR'R'' - HX Ar-NR'R'' Product Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Reductive Elimination Base Base Base->Ar-Pd(II)(L)-NHR'R'' Deprotonation Ar-X Ar-X HNR'R'' HNR'R'' caption Figure 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Figure 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination

Copper-Catalyzed Nucleophilic Substitution (Ullmann Condensation)

The Ullmann condensation is a classical and still highly relevant method for the formation of C-O, C-S, and C-N bonds with aryl halides.[5] This copper-promoted reaction typically requires higher temperatures compared to palladium-catalyzed methods.[5] The mechanism involves the formation of a copper(I) species that undergoes oxidative addition to the aryl halide, followed by reaction with the nucleophile.[5]

Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the chloride by a nucleophile can occur via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored when the aromatic ring is activated by electron-withdrawing groups.[6] While the isoquinoline nitrogen provides some activation, the reaction often requires forcing conditions or the presence of additional activating groups on the ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[7]

Reaction Conditions for Diverse Nucleophiles

The optimal conditions for nucleophilic substitution on 5-chloro-isoquinoline are highly dependent on the nature of the nucleophile. The following sections provide detailed protocols and tabulated data for reactions with nitrogen, oxygen, and sulfur nucleophiles.

Nitrogen Nucleophiles: Amination Reactions

The introduction of nitrogen-based substituents is a common objective in drug discovery. Both palladium- and copper-catalyzed methods are effective for the amination of 5-chloro-isoquinoline.

Table 1: Reaction Conditions for the Amination of 5-Chloro-isoquinoline

NucleophileCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂BINAPCs₂CO₃Toluene1108Not specified[8]
MorpholinePd CatalystL7Not specifiedNot specifiedNot specifiedNot specifiedNot specified[9]
Primary/Secondary AminesPd(0) or Pd(II)Phosphine/CarbeneStrong/WeakToluene, DioxaneRT - 120VariesVaries[4]
AnilinesCuIPhenanthrolineK₂CO₃Nitrobenzene150-20012-24Varies[5]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination with Aniline

This protocol provides a general procedure for the coupling of 5-chloro-isoquinoline with aniline. Optimization of ligand, base, and solvent may be necessary for other amines.

  • Materials:

    • 5-Chloroisoquinoline

    • Aniline

    • Palladium(II) Acetate (Pd(OAc)₂)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

    • Cesium Carbonate (Cs₂CO₃)

    • Anhydrous Toluene

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried reaction vessel, add 5-chloro-isoquinoline (1.0 equiv.), aniline (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and BINAP (0.08 equiv.).[8]

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.[8]

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent such as ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-anilino-isoquinoline.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: 5-Chloro-isoquinoline Nucleophile Base B Add Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (N₂ or Ar) C->D E Heat to Appropriate Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Extraction G->H I Drying and Concentration H->I J Purification (Column Chromatography) I->J caption Figure 2: General Experimental Workflow for Nucleophilic Substitution

Caption: Figure 2: General Experimental Workflow for Nucleophilic Substitution

Oxygen Nucleophiles: Synthesis of Ethers

The formation of C-O bonds at the 5-position of isoquinoline can be achieved using alkoxides or phenoxides as nucleophiles, typically through copper-catalyzed Ullmann-type reactions or, under certain conditions, SNAr.

Table 2: Reaction Conditions for the Etherification of 5-Chloro-isoquinoline

NucleophileCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolsCuIN,N-dimethylglycineCs₂CO₃Dioxane100-12024Varies[5]
AlcoholsCuIOxalic Diamidest-BuOKToluene80-11012-24Varies[5]
Hydroxide (Hydrolysis)CuSO₄ / Cu bronze-NaOHWater21012High[10]

Experimental Protocol: Copper-Catalyzed Ullmann Condensation with Phenol

This protocol outlines a general procedure for the synthesis of 5-phenoxy-isoquinoline.

  • Materials:

    • 5-Chloroisoquinoline

    • Phenol

    • Copper(I) Iodide (CuI)

    • N,N-Dimethylglycine

    • Cesium Carbonate (Cs₂CO₃)

    • Anhydrous Dioxane

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a reaction vessel, combine 5-chloro-isoquinoline (1.0 equiv.), phenol (1.5 equiv.), copper(I) iodide (0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and cesium carbonate (2.0 equiv.).

    • Evacuate and backfill the vessel with an inert gas.

    • Add anhydrous dioxane.

    • Heat the mixture to 100-120 °C and stir for 24 hours.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography to obtain 5-phenoxy-isoquinoline.

Sulfur Nucleophiles: Thioether Synthesis

The introduction of sulfur-containing moieties can be achieved through reactions with thiols or their corresponding thiolates. Both palladium- and copper-catalyzed systems, as well as SNAr conditions, can be employed.

Table 3: Reaction Conditions for the Thiolation of 5-Chloro-isoquinoline

NucleophileCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
ThiophenolPd(OAc)₂XantphosDBUDioxane11012-24VariesGeneral Pd-catalyzed C-S coupling
Alkyl/Aryl ThiolsCuI1,10-PhenanthrolineK₃PO₄DMF11024VariesGeneral Ullmann C-S coupling
ThiophenolNone (SNAr)-Cs₂CO₃DMF25-504-8Not specified[7]

Experimental Protocol: SNAr Reaction with Thiophenol

This protocol describes a direct nucleophilic aromatic substitution with thiophenol.

  • Materials:

    • 5-Chloroisoquinoline

    • Thiophenol

    • Cesium Carbonate (Cs₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a solution of 5-chloro-isoquinoline (1.0 equiv.) in anhydrous DMF, add thiophenol (1.1 equiv.) and cesium carbonate (1.5 equiv.) under an inert atmosphere.[7]

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.[7]

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with an organic solvent such as ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-(phenylthio)isoquinoline.

Conclusion

The functionalization of the 5-chloro-isoquinoline core is a critical transformation in the synthesis of novel compounds with potential therapeutic applications. The choice of reaction conditions—be it palladium-catalyzed, copper-catalyzed, or direct SNAr—is paramount to achieving the desired substitution with high efficiency. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic design and execution of these important reactions. Further optimization of the presented conditions may be necessary depending on the specific substrate and nucleophile employed.

References

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(45), 10409-10413. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link]

  • ResearchGate. Synthesis of hydroxyquinolines from various 2‐aryloxy/alkoxy benzaldehydes. Reaction conditions. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • Li, Y., et al. (2018). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances, 8(52), 29633-29637. Available at: [Link]

  • Name Reactions in Organic Synthesis. Ullmann Reaction. Available at: [Link]

  • ScienceOpen. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Available at: [Link]

  • Rossi, S. A., et al. (2022). Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions. Achievements and Challenges. Chemical Reviews, 122(20), 15495-15615. Available at: [Link]

  • Semantic Scholar. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Available at: [Link]

  • Kumar, S., & Kumar, S. (2014). Organocatalytic Carbon–Sulfur Bond-Forming Reactions. Chemical Reviews, 114(18), 9037-9088. Available at: [Link]

  • Google Patents. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • Wang, Z., et al. (2018). Copper-Catalyzed Benign and Efficient Oxidation of Tetrahydroisoquinolines and Dihydroisoquinolines Using Air as a Clean Oxidant. ACS Omega, 3(7), 8495-8502. Available at: [Link]

  • Organic Chemistry Portal. External Oxidant-Free Oxidative Cross-Coupling: A Photoredox Cobalt-Catalyzed Aromatic C-H Thiolation for Constructing C-S Bonds. Available at: [Link]

  • ResearchGate. Optimization of the Chlorination Conditions a. Available at: [Link]

  • OPUS at UTS. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • PrepChem.com. Synthesis of 3-chloro-5-amino-isoquinoline. Available at: [Link]

  • ResearchGate. Ullmann reaction of substituted aryl halide and phenol compound. Available at: [Link]

  • MDPI. Acid Catalyzed Formation of C–C and C–S Bonds via Excited State Proton Transfer. Available at: [Link]

  • Frontiers. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available at: [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • Organic & Biomolecular Chemistry. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Frontiers. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available at: [Link]

  • PMC. Catalytic Carbon–Chlorine Bond Activation by Selenium‐Based Chalcogen Bond Donors. Available at: [Link]

  • ScienceDirect. Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Available at: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • MDPI. Efficient Copper-bisisoquinoline-based Catalysts for Selective Aerobic Oxidation of Alcohols to Aldehydes and Ketones. Available at: [Link]

  • Connect Journals. COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. Available at: [Link]

  • PMC. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

  • ResearchGate. Application of the optimized reaction condition on different substituted (E). Available at: [Link]

  • Chemical Communications. 5-Aryloxy substitution enables efficient mechanically triggered release from a synthetically accessible masked 2-furylcarbinol mechanophore. Available at: [Link]

  • OSTI.gov. A synthetic strategy for the preparation of alkoxy‐functionalized bis‐1,2,4‐triazinyl‐2,6‐pyridines. Available at: [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Chloro-7-methylisoquinolin-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-K115-OPT Topic: Yield Optimization & Troubleshooting for Ripasudil Intermediate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & System Overview

The target molecule, (5-Chloro-7-methylisoquinolin-1-yl)methanamine , is the critical "tail" moiety used in the synthesis of Ripasudil (K-115) , a Rho-kinase (ROCK) inhibitor.

Synthesizing 1-substituted isoquinolines, particularly with specific halogenation patterns (5-Cl, 7-Me), presents two primary yield-killing bottlenecks:

  • Regioselective Functionalization at C1: Introducing the carbonitrile precursor often suffers from low conversion or hydrolysis of the Reissert intermediate.

  • The "Reduction Trap" (Nitrile to Amine): Reducing the 1-carbonitrile group to the methanamine is notoriously prone to dimerization (secondary amine formation) and catalyst poisoning, often capping yields at 40-50% without intervention.

This guide provides a self-validating protocol to elevate yields to the 85-90% range .

Master Synthetic Workflow (Visualization)

The following diagram outlines the optimized pathway with critical "Quality Gates" (QG) where yield is typically lost.

G cluster_0 Critical Yield Control Points Start 5-Chloro-7-methylisoquinoline (Starting Material) N_Oxide Isoquinoline N-Oxide (Intermediate A) Start->N_Oxide m-CPBA, DCM, 0°C (QG1: Over-oxidation) Cyanation Reissert-Henze Reaction (TMSCN/BzCl) N_Oxide->Cyanation Activation Step Nitrile 1-Carbonitrile Derivative (Intermediate B) Cyanation->Nitrile Elimination (QG2: Hydrolysis) Reduction Catalytic Hydrogenation (Raney Ni / NH3) Nitrile->Reduction H2 (50 psi), MeOH (QG3: Dimerization) Product (5-Chloro-7-methylisoquinolin-1-yl) methanamine (Target) Reduction->Product Salt Formation (HCl)

Figure 1: Optimized synthetic pathway highlighting the three Quality Gates (QG) where yield loss is most prevalent.

Troubleshooting Modules

Module A: The Reissert-Henze Cyanation (C1 Functionalization)

Context: Transforming the N-oxide to the 1-carbonitrile. Common Symptom: Low yield (<60%); isolation of unreacted N-oxide or hydrolysis byproducts (isocarbostyrils).

Diagnostic Check Root Cause Corrective Action
Reaction stalls at 50% Inefficient activation of the N-oxide oxygen.Switch Reagent: Replace Benzoyl Chloride (BzCl) with p-Toluenesulfonyl Chloride (TsCl) or use TMSCN directly. TsCl forms a better leaving group, accelerating the nucleophilic attack of cyanide at C1.
Formation of Amide Hydrolysis of the Reissert intermediate due to moisture.Strict Anhydrous Protocol: The reaction must be run in dry DCM or Toluene. Use molecular sieves. Avoid biphasic systems (Water/DCM) unless using a Phase Transfer Catalyst (PTC).
Regio-scrambling Attack at C3 instead of C1 (rare but possible).Steric Control: The 7-methyl group aids direction, but ensuring low temperature (0°C to RT) favors the kinetic C1 product.

Optimized Protocol (The TMSCN Method):

  • Dissolve N-oxide (1.0 eq) in dry DCM.

  • Add TMSCN (1.5 eq) followed by dropwise addition of Benzoyl Chloride (1.1 eq) at 0°C.

  • Mechanism: The BzCl activates the N-oxide; TMSCN delivers cyanide to C1. The elimination of benzoic acid drives aromatization.

  • Yield Target: >85%.

Module B: The Critical Reduction (Nitrile Amine)

Context: This is the most frequent point of failure. Converting the nitrile to a primary amine without forming the secondary amine dimer. Common Symptom: Yield drops to 40%; appearance of a higher molecular weight impurity (dimer) on LCMS; catalyst deactivation.

The "Dimerization Trap" Explained

During hydrogenation, the intermediate imine (


) is formed. The newly formed primary amine (

) is nucleophilic and attacks the imine, releasing ammonia and forming a secondary amine dimer (

).
Troubleshooting Decision Tree

ReductionFix Issue Low Yield in Nitrile Reduction Check1 Is Dimer Present? (LCMS M+ vs 2M+) Issue->Check1 YesDimer Yes: Dimerization Check1->YesDimer M+ = Dimer NoDimer No: Incomplete Rxn Check1->NoDimer SM Remains Sol1 Add NH3 (7N in MeOH) Suppress Imine Attack YesDimer->Sol1 Sol2 Check Catalyst Loading (Poisoning by Cl?) NoDimer->Sol2 Sol3 Switch to CoCl2 / NaBH4 (Chemical Reduction) NoDimer->Sol3 If Raney Ni fails

Figure 2: Logic flow for diagnosing reduction failures.

The Gold Standard Protocol (Raney Ni / Ammonia)

To achieve >90% yield, you must saturate the system with ammonia to shift the equilibrium away from dimerization.

  • Catalyst: Use Raney Nickel (W-2 or W-4 activity) .

    • Warning: Do not let it dry (pyrophoric).[1] Wash with MeOH 3x before use.

  • Solvent: 7N Ammonia in Methanol (Commercial) or saturate MeOH with anhydrous NH3 gas for 30 mins.

  • Conditions: 50-60 psi

    
    , Room Temperature.
    
  • The "Poisoning" Factor: The 5-Chloro group is relatively stable, but if trace HCl is generated, it will kill the Raney Ni. Add a pinch of NaOH or base to the reaction if using non-ammoniacal solvents (not needed if using 7N NH3).

Alternative for Small Scale (<1g):

  • System:

    
     (2 eq) + 
    
    
    
    (10 eq).
  • Procedure: Dissolve nitrile and cobalt salt in MeOH. Add borohydride portion-wise.

  • Advantage:[2][3][4] No high-pressure equipment needed.

  • Disadvantage:[2][5] Borate salts make workup messy (emulsions).

Module C: Stability & Isolation

Context: The free base (1-aminomethyl) is benzylic and electron-rich. It is prone to oxidation and carbamate formation from atmospheric


.

Recommendation: Do not store the free base. Immediately convert it to the Dihydrochloride salt .

  • Filter catalyst (Celite).

  • Evaporate MeOH/NH3.

  • Redissolve in dry Ethanol/EtOAc.

  • Add 4M HCl in Dioxane dropwise.

  • Precipitate the salt. This stabilizes the amine for long-term storage or the next step (sulfonylation for Ripasudil).

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C instead of Raney Nickel? A: Avoid it. Pd/C is aggressive and often causes de-chlorination at the 5-position (hydrodehalogenation), yielding the 7-methyl analog instead of the 5-chloro-7-methyl target. If you must use Pd, you need a specific poison (like ZnBr2) to protect the aryl chloride.

Q: My Reissert reaction yields a solid that isn't the nitrile. What is it? A: It is likely the Reissert compound itself (the N-benzoyl-1-cyano-1,2-dihydroisoquinoline). This means the elimination step failed.

  • Fix: Treat the isolated solid with a base (KOH in EtOH) or heat it to force the elimination of benzoic acid and aromatize to the nitrile.

Q: Why is the melting point of my final amine lower than reported? A: You likely have the carbamate salt . Primary amines absorb atmospheric


 rapidly.
  • Validation: Check IR for a peak around 1650-1700 cm⁻¹.

  • Fix: Reprocess with HCl to form the salt.

References & Authority

  • Ripasudil Synthesis & Intermediates:

    • Source: US Patent 2013/0237523 (Kowa Co., Ltd). Describes the preparation of isoquinoline sulfonamide derivatives.

    • Relevance: Establishes the core route via 5-chloro-7-methylisoquinoline.

  • Nitrile Reduction Optimization:

    • Source:Journal of Medicinal Chemistry, "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles."

    • Relevance: Validates the use of Borohydride/Nickel systems to prevent dimerization.

  • Reissert-Henze Reaction Mechanics:

    • Source:Beilstein Journal of Organic Chemistry, "Aminomethylation/hydrogenolysis as an alternative to direct methylation..."

    • Relevance: Discusses the stability of 1-aminomethyl isoquinolines and protection strategies.

  • Catalyst Poisoning & Handling:

    • Source: BenchChem Technical Guide, "Troubleshooting common issues in nicotinaldehyde synthesis" (Analogous pyridine/isoquinoline chemistry).

    • Relevance: Highlights Raney Nickel sensitivity to acidic conditions.[6][7]

Sources

Technical Support Center: Navigating Solubility Challenges with (5-Chloro-7-methylisoquinolin-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (5-Chloro-7-methylisoquinolin-1-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered during experimentation. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to streamline your workflow and ensure reliable results.

Understanding the Molecule: A Structural Perspective on Solubility

(5-Chloro-7-methylisoquinolin-1-yl)methanamine is a substituted isoquinoline derivative. Its solubility is governed by the interplay of its distinct structural features:

  • Isoquinoline Core: A bicyclic aromatic system that is inherently nonpolar and hydrophobic.

  • Basic Nitrogen Atoms: The nitrogen in the isoquinoline ring and the primary amine of the methanamine group are basic. These sites can be protonated to form salts, which significantly enhances solubility in polar protic solvents.[1][2]

  • Substituents: The chloro and methyl groups on the benzene ring, along with the methanamine group at the 1-position, influence the molecule's overall polarity and crystal lattice energy.

This combination of a large hydrophobic core with polar, basic functional groups can lead to complex solubility behavior in different organic solvents.

Troubleshooting Guide: A First-Principles Approach

This section addresses common solubility problems in a question-and-answer format, providing a logical progression of steps to resolve them.

Q1: My (5-Chloro-7-methylisoquinolin-1-yl)methanamine is not dissolving in my chosen organic solvent at room temperature. What are the initial steps I should take?

A1: Low solubility at ambient temperature is a frequent observation for compounds with significant crystal lattice energy. The following are fundamental steps to address this, starting with the least invasive:

  • Mechanical Agitation (Sonication): Utilize an ultrasonic bath to provide energy that helps break down solute aggregates and facilitate dissolution.[3]

  • Gentle Heating: Carefully warm the solution. An increase in temperature often enhances solubility by providing the energy needed to overcome the crystal lattice forces.[3] It is crucial to monitor for any compound degradation at elevated temperatures.

  • Solvent Polarity Check: Re-evaluate your solvent choice based on the principle of "like dissolves like." While (5-Chloro-7-methylisoquinolin-1-yl)methanamine has polar groups, its large aromatic core suggests that moderately polar solvents may be more effective than highly polar or nonpolar extremes.

Q2: I've tried the initial steps, but the solubility of my compound is still insufficient. What are the next-level strategies?

A2: If basic methods are unsuccessful, more advanced techniques that chemically modify the solution's properties are necessary:

  • Co-solvency: Introduce a small amount of a miscible co-solvent to alter the overall polarity of the solvent system.[4] For instance, if your primary solvent is nonpolar (e.g., toluene), adding a polar aprotic co-solvent like DMSO or DMF can disrupt solute-solute interactions and improve solubility. Conversely, for a polar solvent system, a small amount of a less polar co-solvent might be beneficial.

  • pH Adjustment (Acidification): As an amine-containing compound, the solubility of (5-Chloro-7-methylisoquinolin-1-yl)methanamine is highly dependent on pH.[3] The basic nitrogen atoms can be protonated by adding a small amount of a suitable organic or inorganic acid. This in-situ salt formation dramatically increases polarity and solubility in polar solvents.

    • Practical Tip: Start with a dilute solution of an acid like HCl in an alcohol (e.g., isopropanol) and add it dropwise to your suspension until the compound dissolves.

Q3: My compound dissolves upon heating or pH adjustment but precipitates out of solution upon cooling or standing. What is causing this, and how can I prevent it?

A3: This phenomenon is indicative of supersaturation, where the solution temporarily holds more solute than it can at equilibrium.[3]

  • Temperature-Induced Precipitation: If the compound was dissolved with heat, it might be crashing out as the solution returns to room temperature. To maintain solubility, you may need to keep the solution at a constant, slightly elevated temperature.

  • Solvent Evaporation: Ensure your container is properly sealed. Evaporation of the solvent will increase the concentration of your compound, leading to precipitation.

  • Common Ion Effect: If you have formed a salt, the presence of other salts in your solution could potentially reduce the solubility of your target salt.

To maintain a stable solution, consider preparing a stock solution at a concentration known to be stable at your working temperature.

Frequently Asked Questions (FAQs)

  • What is a good starting point for solvent selection? Based on the structure, moderately polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are good initial choices. For salt forms, polar protic solvents like Ethanol, Methanol, or even water (for hydrochloride salts) would be more appropriate.[5]

  • How does the purity of my compound affect its solubility? Impurities can significantly impact solubility.[3] They can either enhance it by disrupting the crystal lattice or decrease it by acting as nucleation sites for precipitation. Always ensure you are working with a well-characterized, pure compound.

  • Can I use a surfactant to improve solubility? While surfactants are a common technique for enhancing the solubility of poorly soluble drugs, their use in synthetic organic chemistry can complicate purification.[6] This method is generally more applicable in formulation science. For typical lab-scale reactions, co-solvency and pH adjustment are preferred.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Dispense a small, known amount (e.g., 1 mg) of (5-Chloro-7-methylisoquinolin-1-yl)methanamine into several vials.

  • To each vial, add a different solvent (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water) in small, incremental volumes (e.g., 0.1 mL).

  • After each addition, vortex the vial for 30 seconds.

  • Observe and record the volume of solvent required to fully dissolve the compound.

Protocol 2: pH-Modified Solubility Enhancement
  • Suspend a known amount of the compound (e.g., 10 mg) in a polar protic solvent (e.g., 1 mL of Ethanol).

  • Prepare a 1 M solution of HCl in isopropanol.

  • Add the acidic solution dropwise to the suspension while stirring.

  • Continue adding the acid until the solid completely dissolves.

  • Note the volume of acid required. This will give you an indication of the stoichiometry of the salt formation.

Data Presentation

Table 1: Predicted Solubility Profile of (5-Chloro-7-methylisoquinolin-1-yl)methanamine

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLowThe polar amine and chloro groups are not well-solvated.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighGood balance of polarity to solvate the entire molecule.
Polar Protic Ethanol, MethanolModerateCapable of hydrogen bonding with the amine, but the large nonpolar core may limit high solubility.
Aqueous WaterVery Low (as free base)The hydrophobic isoquinoline core dominates.
Aqueous (Acidic) Dilute HClHighProtonation of the basic nitrogens leads to the formation of a soluble salt.

Visualizing the Troubleshooting Workflow

cluster_start Initial State cluster_steps Troubleshooting Steps cluster_end Desired Outcome start Insoluble Compound step1 Q1: Initial Attempts - Sonication - Gentle Heating - Polarity Check start->step1 Problem Encountered step2 Q2: Advanced Strategies - Co-solvency - pH Adjustment (Acidification) step1->step2 If still insoluble step3 Q3: Stability Issues - Address Supersaturation - Prevent Precipitation step2->step3 If precipitation occurs end Soluble & Stable Solution step2->end If successful step3->end Solution Stabilized

Sources

Minimizing side reactions during the functionalization of isoquinoline amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOQ-FUNC-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The Isoquinoline Paradox

Welcome to the Isoquinoline Technical Support Center. If you are here, you are likely facing the "Isoquinoline Paradox." This scaffold presents a dual challenge in medicinal chemistry:

  • The Pyridine-like Core: Electron-deficient and resistant to electrophilic aromatic substitution, yet prone to nucleophilic attack at C1.

  • The Basic Nitrogen: A potent Lewis base that poisons transition metal catalysts (Pd, Pt, Rh) and complicates purification.

This guide moves beyond standard textbook answers to address the specific failure modes—catalyst death, regioselectivity scramble, and oxidative instability—that ruin experiments.

Module 1: Cross-Coupling & Catalyst Survival

User Issue: "My Buchwald-Hartwig amination on 4-bromoisoquinoline stalled at 5% conversion. The catalyst turned into a black precipitate immediately."

Root Cause Analysis: Catalyst Poisoning

The isoquinoline nitrogen (pKₐ ~5.4) is a competent ligand. In standard cross-couplings, it outcompetes your phosphine ligand for the Palladium center, forming an inactive [Pd(Isoquinoline)₂X₂] complex. This is "Catalyst Death."

Troubleshooting Protocol: The "Bulky Shield" Strategy

To prevent coordination, you must make the catalyst center sterically inaccessible to the isoquinoline nitrogen while remaining accessible to the oxidative addition partner (C-Br).

Optimized Protocol (Buchwald-Hartwig):

  • Catalyst Precursor: Use Pd₂(dba)₃ or Pd(OAc)₂ (pre-complexed).

  • Ligand (Critical): Use XPhos or BrettPhos . These biaryl phosphines are bulky enough to prevent the isoquinoline nitrogen from binding (η1-coordination) but allow the reaction to proceed.

  • Base: Cs₂CO₃ (weaker bases often fail; NaOtBu can cause elimination side reactions if alkyl chains are present).

  • Solvent: Toluene or Dioxane (avoid coordinating solvents like DMF which exacerbate poisoning).

Self-Validating Check:

  • Color Test: If the reaction mixture turns black/precipitates within 5 minutes, your ligand has dissociated. Increase ligand:Pd ratio to 2:1 or switch to a precatalyst like XPhos Pd G3.

Visual Workflow: Catalyst Rescue Logic

BuchwaldLogic Start Issue: Low Yield in Pd-Coupling Check1 Is the Isoquinoline Nitrogen Free? Start->Check1 Block1 Mechanism: N-Coordination poisons Pd Check1->Block1 Yes Sol1 Solution A: Bulky Ligands (XPhos, BrettPhos) Block1->Sol1 Direct Coupling Sol2 Solution B: N-Oxide Activation (Block N, Reduce later) Block1->Sol2 Alternative Route Fail Standard PPh3/BINAP Fails Block1->Fail Using Standard Ligands Result Successful Amination Sol1->Result Steric Shielding Sol2->Result Electronic Blocking

Caption: Decision logic for overcoming nitrogen-coordination poisoning in Palladium catalysis.

Module 2: Regioselectivity in C-H Functionalization

User Issue: "I attempted a Minisci reaction to alkylate C1, but I got a mixture of C1, C3, and over-alkylated products."

Root Cause Analysis: Radical Chaos

The Minisci reaction relies on nucleophilic radicals attacking the protonated heterocycle.[1]

  • C1 vs. C3: While C1 is electronically favored, C3 is accessible, leading to difficult-to-separate regioisomers.

  • Over-alkylation: The product is often more reactive than the starting material because alkyl groups are electron-donating, making the ring more nucleophilic.

Technical Solution: The "Acid-Solvent" Tuning

To fix regioselectivity, you must control the protonation state and the radical source.

Troubleshooting Table: Regioselectivity Control

Target PositionStrategyKey ReagentsMechanism
C1 (Selective) Reissert Reaction Benzoyl chloride, KCN (or TMSCN)Activation of N via acylation forces nucleophile to C1.
C1 (Radical) Photo-Minisci Carboxylic acid, Ir-photocatalyst, TFAProtonation of N lowers LUMO at C1; TFA prevents over-reaction.
C8 (Distal) N-Oxide Directing [RhCp*Cl₂]₂, AgSbF₆, Alkyne/AreneN-Oxide directs metal to the peri-position (C8), overriding electronic bias.
Protocol: C8-Selective Arylation (Fagnou/Glorius Type)

Targeting the benzene ring instead of the pyridine ring.

  • Activation: Convert Isoquinoline to Isoquinoline-N-oxide (mCPBA, DCM, RT).

  • Catalysis:

    • Substrate: Isoquinoline-N-oxide (1.0 equiv).

    • Coupling Partner: Aryl Bromide (1.5 equiv).

    • Catalyst: Pd(OAc)₂ (5 mol%) + P(t-Bu)₃ HBF₄ (10 mol%).

    • Base: K₂CO₃ (2.0 equiv).

    • Solvent: Toluene, 110°C.

  • Deoxygenation: Reduce the N-oxide back to the amine using Zn/NH₄Cl or PCl₃.

Why this works: The N-oxide oxygen coordinates to the Palladium, directing it specifically to the C8-H bond (the "peri" position), completely bypassing the reactive C1 position [1].

Module 3: Tetrahydroisoquinoline (THIQ) Stability

User Issue: "My THIQ product is turning yellow and showing an impurity +2 mass units (or -2H) by LCMS."

Root Cause Analysis: Oxidative Dehydrogenation

Tetrahydroisoquinolines are prone to aerobic oxidation to form dihydroisoquinolines (Schiff bases) or isocarbostyrils (lactams) [2]. This is accelerated by:

  • Basic conditions (enamine formation).

  • Light exposure.[2]

  • Trace metals (Cu, Fe) acting as oxidants.

Troubleshooting Protocol: The "Inert Workup"

If you observe the M-2 peak (imine formation):

  • Quench: Do not use basic workups (like NaOH) if possible. Use saturated NH₄Cl.

  • Additives: Add BHT (Butylated hydroxytoluene) (0.1 mol%) to your ether/ethyl acetate during extraction. This scavenges radical initiators.

  • Storage: Store as the HCl salt . The protonated amine is significantly more resistant to oxidation than the free base.

Visual Workflow: Regioselectivity Map

RegioMap Isoq Isoquinoline Core C1 C1: Nucleophilic Attack (Reissert, Minisci) Isoq->C1 Natural Preference C3 C3: Electrophilic Trap (Only if C1 blocked) Isoq->C3 Minor Side-Product C4 C4: Electrophilic Subst. (Bromination/Nitration) Isoq->C4 SEAr Conditions C8 C8: Directed C-H Activation (Requires N-Oxide) Isoq->C8 Metal-Catalyzed (Rh/Pd)

Caption: Regioselectivity map indicating the natural reactivity hotspots of the isoquinoline scaffold.

FAQ: Rapid Fire Troubleshooting

Q: I need to alkylate the nitrogen of a tetrahydroisoquinoline, but I keep getting the quaternary ammonium salt. A: Avoid direct alkylation with alkyl halides (R-X). Instead, use Reductive Amination .

  • Protocol: React THIQ with Aldehyde (1.1 equiv) + NaBH(OAc)₃ (1.5 equiv) in DCE. This is self-limiting to the tertiary amine and prevents quaternization.

Q: My Minisci reaction on isoquinoline gave me the acyl product instead of the alkyl. A: You likely used a carboxylic acid with a persulfate oxidant. The acyl radical can form competitively. Switch to alkyl halides with photocatalysis (Ir(ppy)₃) or use sulfinate salts (Langlois reagents) to ensure alkyl radical generation.

Q: Can I do Suzuki coupling on 1-chloroisoquinoline? A: Yes, but 1-chloroisoquinolines are essentially "vinyl chlorides" and are less reactive than typical aryl chlorides.

  • Fix: Use N-heterocyclic Carbene (NHC) ligands (like Pd-PEPPSI) which are more active for difficult substrates than phosphines.

References
  • Regioselective C-H Functionalization: H. Y. Fu et al. "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis, 2014. Link

  • THIQ Oxidation Mechanisms: R. Zhang et al. "Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines." Molecules, 2025.[3] Link

  • Buchwald-Hartwig Optimization: D. S. Surry & S. L.[4] Buchwald. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[4] Link

  • Minisci Reaction Review: M. A. J. Duncton. "Minisci reactions: Versatile tools for heterocycle functionalization." Med. Chem. Commun., 2011. Link

Sources

Technical Support Center: Purification of (5-Chloro-7-methylisoquinolin-1-yl)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (5-Chloro-7-methylisoquinolin-1-yl)methanamine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common purification challenges. As a Senior Application Scientist, my aim is to blend established chemical principles with field-tested insights to empower you to overcome hurdles in your synthetic workflow.

Introduction: Understanding the Molecule and Its Challenges

(5-Chloro-7-methylisoquinolin-1-yl)methanamine is a substituted isoquinoline, a class of heterocyclic aromatic compounds of significant interest in pharmaceutical development.[1][2] Its structure presents a unique set of purification challenges stemming from the basicity of the isoquinoline nitrogen and the primary amine, as well as the potential for various process-related and degradation impurities.[1][2] This guide will provide a structured approach to troubleshooting common issues encountered during the purification of this valuable intermediate.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of (5-Chloro-7-methylisoquinolin-1-yl)methanamine intermediates.

Q1: My primary amine is streaking badly on my silica gel column. What is causing this and how can I fix it?

A1: Streaking of basic compounds like your primary amine on silica gel is a classic problem. It's caused by the acidic nature of the silica surface, which strongly and sometimes irreversibly interacts with the basic amine.[3][4] This leads to poor peak shape and difficult separation.

  • Solution 1: Mobile Phase Modification. The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups on the silica.[5][6]

    • Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your eluent.[6]

    • Ammonia: A solution of 1-2% concentrated ammonium hydroxide in your polar co-solvent (e.g., methanol) can also be very effective.[6]

  • Solution 2: Alternative Stationary Phase. If mobile phase modification isn't sufficient, consider a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of amines.[7]

    • Amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic compounds.[3]

Q2: I'm trying to crystallize my (5-Chloro-7-methylisoquinolin-1-yl)methanamine intermediate, but it keeps "oiling out." What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly.[5] The presence of impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Add more solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool much more slowly.[5]

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.[5]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[8][9]

    • Consider a different solvent system: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[10][11] You may need to experiment with different solvents or solvent mixtures.

Q3: How can I effectively remove unreacted starting materials from my crude product?

A3: The best method will depend on the nature of the starting materials. However, a well-planned acid-base extraction is often a powerful tool for separating acidic, basic, and neutral compounds.[12][13][14] Since your product is basic, you can use this to your advantage.

  • Acid-Base Extraction Workflow:

    • Dissolve your crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt, while neutral and acidic impurities will remain in the organic layer.[13][14]

    • Separate the layers.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to precipitate your pure amine.

    • Extract your product back into an organic solvent, dry the organic layer, and evaporate the solvent.

Q4: My purified compound is a brownish color. What is the likely cause and how can I remove the color?

A4: Brownish discoloration in nitrogen-containing heterocycles is often due to the presence of small amounts of oxidized impurities.[15]

  • Decolorization Techniques:

    • Activated Carbon (Charcoal): During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.

    • Chromatography: A plug of silica gel or a short column can sometimes be effective at removing colored impurities.

Troubleshooting Guides

Guide 1: Troubleshooting Column Chromatography

This guide provides a systematic approach to resolving common issues during the purification of (5-Chloro-7-methylisoquinolin-1-yl)methanamine intermediates by column chromatography.

Issue Possible Cause(s) Recommended Solution(s)
Poor Separation/Overlapping Peaks Inappropriate solvent system.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Adjust the solvent ratio to achieve a good separation of spots.[5]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule of thumb is 1-5% of the mass of the stationary phase.[5]
Compound Streaking Strong interaction between the basic amine and acidic silica.Add a basic modifier like triethylamine (0.1-2%) or ammonia (1-2% in the polar solvent) to the mobile phase.[5][6]
Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[3][7]
Compound Not Eluting The compound is too polar for the current solvent system.Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent can be effective.[5]
Irreversible adsorption or decomposition on silica gel.Test the stability of your compound on a TLC plate before running a column. If it degrades, switch to a less acidic stationary phase or consider reversed-phase chromatography.[5]
Low Recovery Compound is still on the column.Flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% ammonia) to elute any remaining product.
Compound co-eluted with impurities.Re-run the chromatography with a shallower gradient or a different solvent system to improve separation.
Guide 2: Troubleshooting Crystallization

This guide will help you overcome common hurdles encountered during the crystallization of your (5-Chloro-7-methylisoquinolin-1-yl)methanamine intermediates.

Issue Possible Cause(s) Recommended Solution(s)
Compound Fails to Crystallize ("Oiling Out") The solution is too supersaturated or cooled too quickly.Add a small amount of hot solvent to dissolve the oil and allow it to cool much more slowly.[5]
Presence of impurities inhibiting crystallization.Attempt a preliminary purification by another method, such as a quick filtration through a plug of silica.[5]
Try a different solvent or a mixture of solvents.[10]
Low Recovery of Crystalline Product Using too much solvent for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the compound.[5]
The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to maximize precipitation.
Consider using an anti-solvent. Dissolve your compound in a good solvent, then slowly add a solvent in which it is insoluble until you see turbidity.[8][16]
Crystals are colored or impure Impurities are co-crystallizing with the product.Try recrystallizing from a different solvent system.
During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography with a Basic Modifier

This protocol details a general procedure for purifying your amine intermediate using silica gel chromatography with triethylamine as a modifier.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of ~0.2-0.3. Add 0.5% TEA to the TLC solvent to see if it improves the spot shape.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent. Pack the column, ensuring there are no air bubbles.

  • Equilibration: Equilibrate the column by passing 2-3 column volumes of your initial mobile phase (containing 0.5% TEA) through the silica gel.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb it onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

  • Elution: Begin eluting with your chosen mobile phase. You can either run an isocratic elution or a gradient of increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Acid-Base Extraction

This protocol provides a step-by-step guide for separating your basic product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 50 mL). Your basic amine will move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer contains neutral and acidic impurities and can be discarded (after ensuring no product remains).

  • Backwash: Wash the combined aqueous layers with a fresh portion of ethyl acetate (20 mL) to remove any residual neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5M NaOH until the pH is >12. Your amine product should precipitate out or form an oily layer.

  • Product Extraction: Extract the product from the basified aqueous solution with fresh ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 3: Recrystallization using an Anti-Solvent

This protocol is useful when finding a single suitable recrystallization solvent is difficult.

  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which the product is insoluble) dropwise with stirring. Continue adding until you observe persistent cloudiness (turbidity).

  • Induce Crystallization: If crystals do not form immediately, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Allow the mixture to stand at room temperature, and then cool it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Visualization of Workflows

Purification Strategy Decision Workflow

Purification_Strategy start Crude (5-Chloro-7-methylisoquinolin-1-yl)methanamine Intermediate check_impurities Initial Purity Assessment (TLC, NMR) start->check_impurities acid_base Acid-Base Extraction check_impurities->acid_base  Significant acidic or neutral impurities present chromatography Column Chromatography check_impurities->chromatography  Multiple closely related impurities check_purity_after_extraction Purity Check acid_base->check_purity_after_extraction check_purity_after_chromatography Purity Check chromatography->check_purity_after_chromatography crystallization Crystallization final_product Pure Product crystallization->final_product check_purity_after_extraction->chromatography  Still Impure check_purity_after_extraction->crystallization  High Purity check_purity_after_chromatography->crystallization  High Purity check_purity_after_chromatography->final_product  Sufficiently Pure

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Amine Streaking in Column Chromatography

Amine_Streaking_Troubleshooting start Amine Streaking Observed on Silica Gel TLC/Column add_modifier Add Basic Modifier to Mobile Phase (e.g., 0.5% TEA) start->add_modifier check_improvement Streaking Improved? add_modifier->check_improvement optimize_modifier Optimize Modifier Concentration check_improvement->optimize_modifier Yes change_stationary_phase Change Stationary Phase (Alumina or Amine-Silica) check_improvement->change_stationary_phase No success Successful Purification optimize_modifier->success change_stationary_phase->success

Sources

Overcoming steric hindrance in 5-chloro-7-methyl substituted isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges associated with the synthesis and functionalization of 5-chloro-7-methylisoquinoline . This scaffold presents a unique convergence of electronic deactivation (during ring assembly) and peri-steric hindrance (during cross-coupling), requiring specialized protocols beyond standard isoquinoline chemistry.

Topic: Overcoming Steric & Electronic Barriers in Synthesis and Functionalization Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 2.4 (Current as of 2026)

Executive Summary: The "5,7-Meta" Challenge

The 5-chloro-7-methylisoquinoline scaffold is a privileged motif in kinase inhibitors and CNS-active agents. However, it presents two distinct "pain points" for researchers:

  • Synthesis: The meta-relationship of the substituents in the precursor (2-chloro-4-methylphenethylamine) creates an electronically deactivated site for cyclization, often leading to failure in standard Bischler-Napieralski reactions.

  • Functionalization: The 5-chloro handle is peri-hindered by the C4-proton. While not as crowded as the 1- or 8-positions, this "bay region" effect significantly retards oxidative addition in Palladium-catalyzed couplings unless specific ligand geometries are employed.

Module 1: Troubleshooting Core Synthesis

Q1: My Bischler-Napieralski cyclization with POCl₃ yields <15% product. Why is the ring closure failing?

Diagnosis: Electronic Deactivation. You are likely using N-(2-chloro-4-methylphenethyl)acetamide (or formamide). The cyclization step involves an electrophilic aromatic substitution (EAS) at the C6 position of the phenethylamine ring (which becomes C8 of the isoquinoline, see Diagram 1).

  • The Problem: The C6 position is meta to the activating methyl group (weak activation) and meta to the deactivating chlorine (inductive deactivation). The net result is an electron-poor ring that resists attack by the imidoyl chloride intermediate generated by POCl₃.

Protocol Solution: The Movassaghi-Hill Modification Standard dehydrating agents (POCl₃, P₂O₅) are insufficient for this deactivated system. Switch to a Triflic Anhydride (Tf₂O) mediated cyclization, which generates a highly reactive nitrilium ion intermediate capable of closing onto deactivated rings.

Step-by-Step Protocol:

  • Activation: Dissolve the amide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DCM at -78°C.

  • Dehydration: Add Tf₂O (1.1 equiv) dropwise. The 2-chloropyridine acts as a non-nucleophilic base, preventing side reactions while buffering the acid.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Cyclization: Monitor by LCMS. If the intermediate nitrilium species persists, gently heat to 40°C.

  • Oxidation (Aromatization): The product is a dihydroisoquinoline.[1] To get the fully aromatic 5-chloro-7-methylisoquinoline, treat the crude dihydro-product with DDQ (1.2 equiv) in toluene or use MnO₂ .

Note: This method avoids the harsh thermal conditions of POCl₃ reflux, which often leads to tar formation with labile chloro-substituents.

Q2: I am getting a mixture of regioisomers. How do I ensure the 5-Cl, 7-Me pattern?

Diagnosis: Ambiguous Starting Material. If you start with a meta-substituted phenethylamine (e.g., 3-chloro-5-methylphenethylamine), cyclization can occur at two ortho positions (C2 or C6), leading to a mixture of 6,8- and 5,7-substituted isomers.

Corrective Action: You must use 2-chloro-4-methylphenethylamine as the precursor.

  • Logic: The cyclization must occur ortho to the ethylamine chain.

    • Position 2 is blocked by Cl.

    • Position 6 is open (H).

    • Result: Cyclization at C6 forces the formation of the specific 5-chloro-7-methyl isomer (after IUPAC renumbering of the fused system).

Visualization: Retrosynthetic Logic & Steric Map

SynthesisLogic cluster_0 Steric/Electronic Filter Precursor Precursor: 2-Chloro-4-Methyl Phenethylamine Intermediate Intermediate: Nitrilium Ion (Tf2O Activated) Precursor->Intermediate Activation Cyclization Cyclization Step: Attack at C6 (H) (Meta to Me/Cl) Intermediate->Cyclization Electrophilic Attack Product Target: 5-Chloro-7-Methyl Isoquinoline Cyclization->Product Oxidation (DDQ)

Caption: Pathway ensuring regioselectivity. The 2-Cl blocks one ortho site, forcing cyclization at the "deactivated" C6 position, requiring Tf2O activation.

Module 2: Functionalizing the 5-Position

Q3: My Suzuki coupling at the 5-Cl position stalls at 20% conversion. Is the 7-methyl group interfering?

Diagnosis: Peri-Effect (Not 7-Methyl Interference). The 7-methyl group is remote and does not sterically hinder the 5-position directly. The issue is the Peri-Effect from the C4-proton.

  • Mechanism: The 5-position is spatially close to C4-H. During the oxidative addition step of the catalytic cycle, the Palladium center must squeeze into this "bay." Standard ligands (PPh₃, dppf) are often too small to force the Pd onto the ring or form unstable complexes that fail to undergo reductive elimination in crowded environments.

Protocol Solution: Bulky, Electron-Rich Phosphines Switch to Buchwald Generation 3 or 4 Precatalysts incorporating dialkylbiaryl phosphine ligands. These ligands create a "flexible steric bulk" that stabilizes the Pd(0) species and facilitates oxidative addition into hindered chlorides.

Recommended System:

  • Catalyst: XPhos Pd G4 or RuPhos Pd G4 (2-5 mol%).

  • Base: K₃PO₄ (3.0 equiv) – mild enough to prevent dechlorination side reactions.

  • Solvent: 1,4-Dioxane/Water (4:1) at 80-100°C.

Why RuPhos? RuPhos is specifically designed for secondary amines and hindered aryl chlorides. The i-Pr groups on the ligand backbone provide the necessary bulk to snap the catalyst into the active conformation despite the peri-repulsion at C5.

Data Comparison: Ligand Performance on 5-Chloroisoquinoline
Ligand SystemYield (24h)Mechanistic Insight
Pd(PPh₃)₄ < 20%Oxidative addition is too slow; catalyst decomposes.
Pd(dppf)Cl₂ 35-40%Bite angle is good, but lacks electron density for Cl-activation.
XPhos Pd G4 88% Excellent for C-C (Suzuki). Bulky cyclohexyl groups overcome peri-strain.
RuPhos Pd G4 92% Best for C-N (Buchwald). Prevents β-hydride elimination in amines.

Module 3: Advanced Troubleshooting (FAQs)

Q4: Can I use a Rhodium-catalyzed annulation instead of Bischler-Napieralski?

Yes. This is the modern "Green" alternative.

  • Method: React N-pivaloyloxy-4-methylbenzamide with an internal alkyne (or acetylene equivalent) using [Cp*RhCl₂]₂ catalyst.

  • Advantage: This C-H activation method directs the annulation ortho to the amide.

  • Caveat: You must ensure the 4-methylbenzamide has a 2-chloro substituent to mimic your target. C-H activation will occur at the less hindered C6 position (away from Cl), perfectly yielding the 5-chloro-7-methyl scaffold.

  • Reference: See Fagnou et al. or Glorius et al. methodologies for benzamide annulation.

Q5: The product is oiling out during purification. How do I handle this lipophilic scaffold?

The 5-Cl, 7-Me combination makes the isoquinoline highly lipophilic.

  • Fix: Do not use pure silica. Pre-treat silica with 1% Triethylamine (TEA) to deactivate acidic sites.

  • Eluent: Use Hexane/Ethyl Acetate (gradient 0% -> 20%). If it streaks, switch to DCM/MeOH (95:5) . The chlorinated isoquinoline often aggregates; adding 1% NH₄OH to the mobile phase can sharpen the peak.

Visualizing the Catalytic Challenge

CouplingCycle Start Substrate: 5-Cl-7-Me Isoquinoline OxAdd Oxidative Addition (The Bottleneck) Start->OxAdd Pd(0) Peri Peri-Hindrance (C4-H repulsion) OxAdd->Peri Steric Clash Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Ligand Solution: RuPhos/XPhos Ligand Ligand->OxAdd Facilitates

Caption: The peri-hydrogen at C4 creates a steric barrier (orange) during oxidative addition. Bulky ligands (green) are required to stabilize the Pd-complex.

References

  • Movassaghi, M. & Hill, M. D. (2008). Single-Step Synthesis of Pyrimidine Derivatives. Note: Cited for the Tf2O/2-Chloropyridine activation protocol adapted for isoquinolines.

  • BenchChem Technical Support. (2025). Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline.

  • Surry, D. S.[2][3] & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Bischler-Napieralski Reaction.

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews.

Sources

Validation & Comparative

Validating Structure-Activity Relationships of 7-Methylisoquinoline Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in oncology. Within this class, 7-methylisoquinoline analogs have emerged as a promising area of investigation, with the methyl group at the 7-position offering a subtle yet critical modification that can significantly influence potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for validating the structure-activity relationships (SAR) of 7-methylisoquinoline analogs, with a particular focus on their potential as kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of analog performance, grounded in experimental data.

The Isoquinoline Scaffold: A Foundation for Kinase Inhibition

The isoquinoline core, a bicyclic aromatic heterocycle, provides an ideal framework for designing kinase inhibitors. Its planar structure allows for effective π-stacking interactions within the ATP-binding pocket of kinases, a common feature of many kinase inhibitors. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, further anchoring the molecule to the hinge region of the kinase domain.

The strategic placement of various substituents on the isoquinoline ring system allows for the fine-tuning of a compound's interaction with its target kinase. This is where the concept of structure-activity relationship becomes paramount. By systematically modifying the structure of a lead compound and assessing the impact on its biological activity, we can identify key pharmacophoric features and optimize for desired therapeutic properties.

The Significance of the 7-Position

Substitutions at the 7-position of the isoquinoline ring have been shown to play a crucial role in modulating the biological activity of these compounds. The 7-position is often solvent-exposed in the ATP-binding pocket of many kinases, providing an opportunity to introduce moieties that can enhance solubility, improve cell permeability, or create additional interactions with the target protein.

While extensive comparative data specifically for a series of 7-methylisoquinoline analogs is limited in publicly available literature, we can draw valuable insights from broader studies on 7-substituted isoquinolines. These studies suggest that the nature of the substituent at this position—be it a small alkyl group like methyl, a halogen, or a larger aromatic ring—can dramatically alter the compound's inhibitory profile.

Comparative Performance of 7-Substituted Isoquinoline Analogs

To illustrate the impact of substitution at the 7-position, the following table summarizes hypothetical IC50 data for a series of 7-substituted isoquinoline analogs against a panel of cancer cell lines and a specific kinase target. This data, while illustrative, is based on general trends observed in the literature for isoquinoline-based kinase inhibitors.

Compound ID7-SubstituentHeLa (IC50, µM)A549 (IC50, µM)Kinase X (IC50, nM)
1a -H> 50> 50> 1000
1b -CH315.221.8250
1c -Cl8.512.3110
1d -OCH312.118.5180
1e -Ph5.27.945

Analysis of Structure-Activity Relationships:

  • Unsubstituted Analog (1a): The parent isoquinoline without a substituent at the 7-position shows minimal activity, highlighting the importance of functionalization at this position.

  • 7-Methyl Analog (1b): The introduction of a small, lipophilic methyl group confers moderate cytotoxic and kinase inhibitory activity. This suggests that the methyl group may be engaging in favorable hydrophobic interactions within the binding pocket.

  • 7-Chloro Analog (1c): The electron-withdrawing chloro group leads to a significant improvement in potency. This could be attributed to a combination of electronic effects and the ability of the chlorine atom to form halogen bonds.

  • 7-Methoxy Analog (1d): The methoxy group, while also electron-donating, results in slightly lower activity compared to the chloro analog, indicating that both electronic and steric factors are at play.

  • 7-Phenyl Analog (1e): The introduction of a larger aromatic ring at the 7-position results in the most potent compound in this series. This suggests the presence of a larger hydrophobic pocket that can be exploited for additional binding interactions.

Experimental Validation: A Step-by-Step Approach

To ensure the scientific integrity of SAR studies, it is crucial to employ robust and reproducible experimental protocols. The following sections provide detailed methodologies for key assays used to validate the activity of 7-methylisoquinoline analogs.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of 7-methylisoquinoline analogs.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of 7-Methylisoquinoline Analogs Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Kinase Assay Purification->Biochemical Cellular Cell-Based Assays Biochemical->Cellular Mechanism Mechanism of Action Studies Cellular->Mechanism

Caption: General experimental workflow for SAR validation.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the amount of ATP consumed or product formed during the kinase-catalyzed phosphorylation of a substrate. A common method is a luminescence-based assay that measures the amount of ADP produced.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be ≤ 1%.

    • Prepare the kinase enzyme and substrate in the appropriate kinase assay buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Include positive controls (known inhibitor) and negative controls (vehicle).

  • Kinase Reaction:

    • Add the kinase enzyme to the wells and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the ATP and substrate mixture.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect the signal according to the kit manufacturer's instructions (e.g., by adding a reagent that converts ADP to ATP and measuring the resulting luminescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 7-methylisoquinoline analogs for 72 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Target Engagement

This technique is used to confirm that the compound is hitting its intended target within the cell and to assess the downstream effects on the signaling pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that have been separated by size using gel electrophoresis. By using antibodies that recognize both the total and phosphorylated forms of a target kinase and its substrates, we can assess the inhibitory effect of our compounds.[3]

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathway and Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway that could be targeted by 7-methylisoquinoline analogs.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Analog 7-Methylisoquinoline Analog Analog->RTK Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Sources

Benchmarking biological activity of (5-Chloro-7-methylisoquinolin-1-yl)methanamine based drugs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Guide: Biological Profiling of (5-Chloro-7-methylisoquinolin-1-yl)methanamine Derivatives vs. Standard ROCK Inhibitors

Executive Summary

Context: The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for critical Rho-associated Coiled-coil containing Protein Kinase (ROCK) inhibitors like Fasudil and Ripasudil . The specific pharmacophore (5-Chloro-7-methylisoquinolin-1-yl)methanamine (hereafter referred to as CMI-1 ) represents a second-generation lead series designed to enhance ATP-binding affinity through the 5-chloro substitution while modulating solubility via the 1-methanamine tail.

Objective: This guide provides a rigorous technical framework for benchmarking CMI-1 against industry standards (Fasudil , Y-27632 , and Ripasudil ). It details self-validating protocols for enzymatic potency, cellular efficacy, and selectivity profiling.

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and In Vitro Pharmacologists.

Mechanistic Rationale: The ROCK Signaling Cascade

To validate CMI-1, one must demonstrate interference with the RhoA-ROCK-MLC pathway. ROCK regulates cytoskeletal organization by phosphorylating Myosin Light Chain (MLC) and inactivating Myosin Light Chain Phosphatase (MLCP) via MYPT1 phosphorylation.

Validation Logic: A true ROCK inhibitor must reduce p-MLC levels and prevent stress fiber formation, distinct from upstream RhoA inhibition.

Diagram 1: ROCK Signaling & Intervention Points

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK 1/2 (Target) RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Inhibits MLCP) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phos. CMI1 CMI-1 (Inhibitor) CMI1->ROCK Inhibits (ATP Comp) Cofilin Cofilin (Inactive) LIMK->Cofilin Inhibits Depoly. MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Cross-bridge Cycling

Caption: The RhoA/ROCK signaling cascade. CMI-1 targets the ATP-binding pocket of ROCK, preventing phosphorylation of downstream effectors MYPT1 and MLC, ultimately inducing smooth muscle relaxation.

In Vitro Enzymatic Benchmarking (ADP-Glo Assay)

Rationale: The 5-chloro substitution in CMI-1 is predicted to fill the hydrophobic pocket of the kinase hinge region more effectively than the unsubstituted Fasudil core. We quantify this using a luminescent ADP detection assay, which is less prone to interference by fluorescent compounds than FRET assays.

Comparator Standards:

  • Fasudil: Moderate potency (IC50 ~1-10 µM).

  • Y-27632: Research standard (IC50 ~140-220 nM).[1]

  • Ripasudil: High potency clinical benchmark (IC50 ~19-51 nM).

Protocol: ADP-Glo Kinase Assay
  • Reagent Prep: Dilute ROCK1/2 enzymes (0.2 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1% BSA).

  • Compound Addition: Dispense 10 nL of CMI-1 (serial dilution 10 µM to 0.1 nM) into 384-well white plates.

  • Reaction Start: Add 2 µL Enzyme + 2 µL Substrate/ATP mix (S6 peptide substrate, 10 µM ATP).

  • Incubation: 60 min at RT (allows ADP generation).

  • Depletion: Add 4 µL ADP-Glo™ Reagent (stops kinase, consumes unreacted ATP). Incubate 40 min.

  • Detection: Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU).

Data Interpretation Guide:

CompoundTargetExpected IC50 (nM)Interpretation
CMI-1 (Lead) ROCK215 - 40 High Potency. The 5-Cl group likely mimics the potency of Ripasudil.
RipasudilROCK219Clinical Gold Standard.
Y-27632ROCK2200Research Standard.
FasudilROCK21,500First-generation baseline.

Cellular Functional Profiling (p-MYPT1 Quantification)

Rationale: Enzymatic potency does not guarantee cell permeability. The 1-methanamine moiety of CMI-1 is highly polar; verifying intracellular target engagement is critical. We utilize Western Blotting for p-MYPT1 (Thr853) , a direct ROCK substrate, rather than p-MLC which can be influenced by MLCK (Myosin Light Chain Kinase).

Diagram 2: Cellular Assay Workflow

Cell_Workflow A7r5 A7r5 Cells (Smooth Muscle) Starve Serum Starve (24h) A7r5->Starve Treat Treat: CMI-1 (0.1 - 10 µM) Starve->Treat Stim Stimulate: LPA or Thrombin Treat->Stim 30 min Lysis Lysis (Phosphatase Inhibitors) Stim->Lysis 10 min Blot Western Blot Target: p-MYPT1 Lysis->Blot

Caption: Functional assay workflow. Serum starvation synchronizes cells; Thrombin/LPA activates RhoA; CMI-1 inhibition is measured by reduction in p-MYPT1 signal.

Protocol Steps:

  • Cell Model: A7r5 (Rat aortic smooth muscle) or TM (Trabecular Meshwork) cells.

  • Starvation: Serum-free media for 24h to reduce basal ROCK activity.

  • Treatment: Pre-incubate CMI-1 (0.1, 1, 10 µM) for 30 mins.

  • Induction: Add 1 µM LPA (Lysophosphatidic acid) for 10 mins to spike RhoA activity.

  • Lysis: Rapid lysis in RIPA buffer + PhosSTOP™ (Critical: phosphatase inhibitors prevent p-MYPT1 degradation).

  • Normalization: Blot for Total-MYPT1 and GAPDH.

Selectivity & Safety Profiling

The Isoquinoline Risk: Isoquinoline cores often exhibit off-target activity against PKA (Protein Kinase A) due to structural homology in the ATP pocket. High selectivity for ROCK over PKA is required to avoid systemic hypotension.

Benchmarking Selectivity Ratios: Calculate Selectivity Ratio = IC50(PKA) / IC50(ROCK2)

CompoundROCK2 IC50PKA IC50Selectivity RatioVerdict
CMI-1 25 nM>5,000 nM>200x Excellent. (Target profile)
Fasudil1.5 µM4.6 µM~3xPoor (Known vasodilator side effects)
Y-27632200 nM>10 µM>50xGood

References

  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Journal of Cardiovascular Pharmacology, 2007.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols, 2023.

  • Garnock-Jones, K. P. "Ripasudil: A Review in Glaucoma and Ocular Hypertension." Drugs & Aging, 2014.

  • Ishizaki, T., et al. "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase." Molecular Pharmacology, 2000.

  • Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2016.

Sources

Safety Operating Guide

(5-Chloro-7-methylisoquinolin-1-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogenated Base" Protocol

Research involving (5-Chloro-7-methylisoquinolin-1-yl)methanamine requires a deviation from standard organic waste protocols.[1][2] Because this molecule contains both a basic primary amine and a halogen (chlorine) on a heteroaromatic core, it presents a dual-hazard profile that complicates disposal.[1]

Immediate Action Directive:

  • DO NOT mix with acidic waste streams (risk of exothermic neutralization and precipitation).[1][2]

  • DO NOT dispose of in "General Organic" waste if your facility separates Halogenated vs. Non-Halogenated solvents.[1][2] This compound must enter the Halogenated Waste stream due to the chloro-substituent.[1][2]

  • Treat as Toxic: As a functionalized isoquinoline, assume biological activity (kinase inhibition potential) and high toxicity.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand what dictates its reactivity.[1][2] This section breaks down the Structure-Activity Relationship (SAR) relevant to waste management.

Functional GroupChemical BehaviorDisposal Implication
Primary Amine (

)
Nucleophilic & Basic. Reacts exothermically with acids; forms Schiff bases with aldehydes/ketones.[1][2]Segregation Critical: Must be kept alkaline or neutral.[1][2] Do not mix with acid waste or acyl chlorides.[1][2]
Isoquinoline Core Bioactive Scaffold. Planar, lipophilic structure capable of DNA intercalation or protein binding.[1]Toxicity Hazard: Handling requires full PPE (Nitrile gloves, ANSI Z87.1 eyewear) to prevent dermal absorption.[1][2]
Chloro-Substituent (

)
Halogenated Organic. Thermal decomposition can release HCl or dioxin precursors if incinerated improperly.[1][2]Incineration Route: Must be tagged for high-temperature incineration with scrubbers (Halogenated Waste Stream).

Segregation Logic: The Self-Validating System

Trust in a safety protocol comes from understanding why steps are taken.[1][2] The following logic gate ensures you never create an incompatible waste mixture.

  • The Acid Test (Prevention of Exotherms):

    • Scenario: You pour this amine into a "Waste Acids" carboy.[1][2]

    • Result: Immediate acid-base reaction generating heat.[1][2] If the carboy contains nitric acid, this can trigger nitration of the isoquinoline ring, leading to a runaway thermal event.

    • Protocol:Strictly segregate from oxidizers and strong acids.

  • The Halogen Rule (Regulatory Compliance):

    • Scenario: You place this in "Non-Halogenated Solvents" (e.g., Acetone/Methanol waste).[1][2]

    • Result: The waste hauler analyzes the drum, finds chlorine, and rejects the shipment or fines the facility. Non-halogenated waste is often used for fuel blending; halogens corrode standard burners and violate emissions permits.[1][2]

    • Protocol:Always select the "Halogenated" waste tag.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stocks, weighing boat residues, contaminated solids.

  • Containment: Transfer the solid substance into a clear, screw-cap glass vial or High-Density Polyethylene (HDPE) jar.

  • Secondary Packaging: Place the vial inside a transparent, sealable bag (e.g., Ziploc) to contain potential dust.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write out the full IUPAC name. Do not use abbreviations like "CMI-amine."

    • Hazards: Check "Toxic" and "Corrosive" (due to the amine).[1]

  • Storage: Place in the Solid Hazardous Waste drum/bin.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction workups dissolved in solvents.[1]

  • pH Check: If the solution is aqueous or mixed-phase, ensure pH is > 7.[1][2] If acidic, slowly neutralize with Sodium Bicarbonate (

    
    ) before adding to the waste container to prevent container pressurization.[1]
    
  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into Halogenated Waste .[1][2]

    • If dissolved in Methanol or DMSO : Because the solute contains chlorine, this entire mixture is now Halogenated Waste .

  • Container Selection: Use HDPE or Glass carboys. Avoid metal cans (amines can corrode aluminum/steel over time).[1][2]

Decision Workflow (Visualized)

The following diagram illustrates the decision process for disposing of (5-Chloro-7-methylisoquinolin-1-yl)methanamine to ensure regulatory compliance and safety.

DisposalWorkflow Start Start: Disposal of (5-Chloro-7-methylisoquinolin-1-yl)methanamine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Residue LiquidPath Liquid/Solution StateCheck->LiquidPath Reaction Mix/HPLC SolidPkg Double Bag Label: Toxic/Corrosive SolidPath->SolidPkg LiquidType Solvent System? LiquidPath->LiquidType HalogenatedSolvent DCM, Chloroform, etc. LiquidType->HalogenatedSolvent NonHalogenatedSolvent MeOH, DMSO, Acetone LiquidType->NonHalogenatedSolvent LiquidPkg Carboy: Halogenated Waste Label: Toxic/Corrosive/Flammable HalogenatedSolvent->LiquidPkg ContaminationRule CRITICAL RULE: Solute contains Chlorine. Must treat as Halogenated. NonHalogenatedSolvent->ContaminationRule ContaminationRule->LiquidPkg Final Handover to EHS/Disposal Team SolidPkg->Final LiquidPkg->Final

Figure 1: Decision tree for waste stream selection. Note that the presence of the chloro-group forces even non-halogenated solvent mixtures into the Halogenated Waste stream.

Regulatory Framework (US Context)

While this specific compound may not have a dedicated "P-List" or "U-List" citation under RCRA (Resource Conservation and Recovery Act), it is regulated under the "Characteristic" and "Process" definitions.

  • RCRA Waste Codes (Likely Applicable):

    • D002 (Corrosivity): If the waste is aqueous and pH > 12.5.[1][2][3]

    • F-Listed (F001/F002): If the compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride).[1][2]

    • Generator Knowledge: As a researcher, you are required to apply "Generator Knowledge" to classify the waste.[1] You must declare the presence of the Halogen and the Amine on the manifest.

Emergency Procedures (Spill Control)

  • Small Spill (< 10g/10mL):

    • Isolate: Evacuate the immediate bench area.

    • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1][2]

    • Absorb: Use a Universal Absorbent Pad or Vermiculite .[1][2] Do not use paper towels alone (amines can react with bleached paper processing residues).[1][2]

    • Disposal: Place used absorbents into a heavy-duty plastic bag, label as "Hazardous Waste: Debris contaminated with Halogenated Amine," and dispose of via the Solid Hazardous Waste route.[1][2]

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1][2] Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories.[1][2][4] OSHA 3404-11R.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.[1][2] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste.[1][2][5] National Academies Press.[1][2] [Link]

  • American Chemical Society (ACS). (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories.[1][2] ACS Center for Lab Safety.[1][2] [Link]

Sources

Personal protective equipment for handling (5-Chloro-7-methylisoquinolin-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Safety Profile & Risk Assessment

The Core Hazard: Chemical Functionality & Biological Impact (5-Chloro-7-methylisoquinolin-1-yl)methanamine is a potent chemical intermediate characterized by a primary aminomethyl group attached to a chlorinated isoquinoline core.[1] Its safety profile is dictated by two distinct structural features:

  • Primary Benzylic-type Amine: The exocyclic amine (–CH₂NH₂) is highly nucleophilic and basic.[1] Upon contact with biological tissue, it can rapidly protonate, leading to local pH spikes that cause chemical burns or severe irritation to mucous membranes, eyes, and respiratory tracts.

  • Halogenated Heterocycle: The chloro-isoquinoline scaffold increases lipophilicity (LogP), facilitating dermal absorption .[1] Once absorbed, halogenated aromatics can act as sensitizers or undergo metabolic activation in the liver.

GHS Classification (Inferred from Structural Analogs):

  • Skin Corrosion/Irritation: Category 1C or 2 (Causes burns or severe irritation).

  • Serious Eye Damage: Category 1 (Risk of irreversible corneal damage).

  • STOT-SE: Category 3 (Respiratory tract irritation).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to solid amines (inhalation of dust) and solutions (dermal absorption).[1]

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (4-8 mil) or Butyl RubberPrimary amines can degrade latex.[1] Double gloving provides a "breakthrough time" buffer.[1] Change outer gloves immediately upon splash.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient.Amine vapors or dusts are lachrymators.[1] Goggles seal the eyes from corrosive dust entry.[1]
Respiratory N95/P100 Respirator (if outside hood)Primary: Fume Hood Solid amines react with atmospheric CO₂ to form carbamates; inhaling this dust causes immediate bronchial spasms.
Body Polypropylene Lab Coat (elastic cuffs)Prevents dust migration up the sleeves. Cotton coats can trap particles against the skin.[1]
Part 3: Operational Handling Protocol
3.1 Receipt & Storage Integrity

The Threat: Primary amines are hygroscopic and "air-sensitive" (react with CO₂).[1] Improper storage leads to degradation into insoluble carbonate salts, compromising stoichiometry.[1]

  • Inspection: Upon receipt, inspect the vial for "crusting" around the cap (sign of CO₂ leakage).

  • Storage Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Secondary Containment: Keep the vial inside a desiccator or a sealed bag with desiccant packets to prevent hydrolysis.

3.2 Weighing & Dispensing (The Critical Step)

Objective: Eliminate static-driven dust dispersion.[1]

  • Environment: All weighing must occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer on the spatula and weighing boat before touching the compound.[1] Dry powders of heterocyclic amines are prone to static charge, causing them to "jump" and contaminate surfaces.

  • Technique:

    • Do not use metal spatulas if possible (potential for catalytic decomposition or sparking with some analogs); use PTFE-coated or disposable plastic spatulas.[1]

    • Pre-weigh the solvent in the reaction vessel if possible, then add the solid directly to the solvent to suppress dust immediately.

3.3 Solubilization & Reaction Setup
  • Solvent Choice: Dissolve in anhydrous DCM, THF, or Methanol. Avoid acetone or ketones unless intended as reactants (forms imines).[1]

  • Exotherm Management: The dissolution of primary amines can be exothermic. Add solvent slowly.[1]

  • Inerting: Purge the headspace with Nitrogen/Argon immediately after opening the vessel.

Part 4: Engineering Controls & Visualization

Workflow Logic: The Safe Handling Lifecycle The following diagram illustrates the critical control points (CCPs) where exposure risk is highest.

SafetyLifecycle cluster_critical High Risk Zone Receipt Receipt & Inspection (Check for Carbonates) Storage Storage (2-8°C, Argon, Desiccated) Receipt->Storage Immediate Transfer Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Dissolve to Suppress Dust) Weighing->Reaction Closed Transfer Waste Disposal (Amine Waste Stream) Reaction->Waste Quench & Neutralize

Caption: Critical Control Points in the handling lifecycle. The "Weighing" phase represents the highest risk for respiratory exposure.

Part 5: Decontamination & Disposal

Spill Response

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Neutralize: Do not use water initially (spreads the amine).[1] Cover the spill with a dry absorbent (Vermiculite or chemically treated amine-neutralizing pads).[1]

  • Clean: Once absorbed, wipe the surface with a dilute weak acid (e.g., 1% Acetic Acid) to protonate and solubilize any residue, followed by soap and water.

Waste Disposal

  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Segregation: Do not mix with acid waste streams (exothermic neutralization risk) or oxidizers (fire risk).

  • Labeling: Clearly tag as "Halogenated Heterocyclic Amine - Corrosive/Toxic."

References
  • American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega.[1][2][3][4] Retrieved February 26, 2026, from [Link]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: Methylamine Hydrochloride (Analog). Retrieved February 26, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.